Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAHAGVMRONZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654660 | |
| Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848819-82-9 | |
| Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-(cyclopropylamino)-3-nitrobenzoate" chemical properties
An In-depth Technical Guide to Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating a Key Synthetic Intermediate
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized nitrobenzoate derivative, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structure incorporates three key functional groups: a methyl ester, a nitro group, and a secondary cyclopropylamine. This unique combination makes it a valuable precursor for creating a variety of heterocyclic compounds and other target molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol with mechanistic insights, and an exploration of its synthetic potential for professionals in the field.
Core Chemical and Physical Properties
The fundamental properties of this compound determine its handling, storage, and application in synthesis. These core attributes are summarized below.
| Property | Value | Source(s) |
| CAS Number | 848819-82-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [1] |
| SMILES | O=C(OC)C1=CC=C(NC2CC2)C(--INVALID-LINK--=O)=C1 | [1] |
| InChI Key | Information not available in search results. |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly reliable due to the electronic properties of the starting material. The presence of a strong electron-withdrawing nitro group ortho and para to a leaving group (such as a halogen) significantly activates the aromatic ring for nucleophilic attack.
Recommended Starting Material:
-
Methyl 4-fluoro-3-nitrobenzoate (CAS 329-59-9) or Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6) [2][3]. The fluoro-substituted precursor is often preferred as fluoride is an excellent leaving group in SₙAr reactions.
Key Reagents:
-
Cyclopropylamine: The nucleophile that displaces the leaving group.
-
Base (e.g., K₂CO₃, DIPEA): A non-nucleophilic base is crucial to neutralize the acid (HF or HCl) generated during the reaction, driving the equilibrium towards the product.
-
Solvent (e.g., DMSO, DMF, Acetonitrile): A polar aprotic solvent is ideal as it can solvate the cationic species without interfering with the nucleophile.
Step-by-Step Experimental Protocol:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) and the chosen polar aprotic solvent (e.g., DMSO).
-
Nucleophile Addition: Add cyclopropylamine (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extract the aqueous layer two to three times with the organic solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media. This transformation yields a diamino-benzoate derivative, a common scaffold in medicinal chemistry for building heterocyclic rings like benzimidazoles. The synthesis of intermediates for drugs like Dabigatran utilizes similar diamino structures[4].
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (e.g., NaOH, LiOH) conditions. This provides a handle for further modifications, such as amide bond formation, which is a cornerstone of peptide and small molecule synthesis.
-
N-H Reactivity: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, or arylation, allowing for further diversification of the molecule's structure.
Key Transformation Pathways
Caption: Major reactive pathways for synthetic modification.
Spectroscopic Characterization
Expected Spectroscopic Data
| Technique | Feature | Expected Signal Characteristics |
| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield. |
| Methyl Ester (O-CH₃) | A singlet at ~3.8-3.9 ppm. | |
| Amine Proton (N-H) | A broad singlet, chemical shift is solvent-dependent. | |
| Cyclopropyl Protons | A set of multiplets in the upfield region (~0.5-1.0 ppm and ~2.5-3.0 ppm for the CH attached to N). | |
| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the range of 165-170 ppm. |
| Aromatic Carbons | Six distinct signals in the aromatic region (~110-150 ppm). Carbons attached to the nitro and amino groups will be significantly shifted. | |
| Methyl Ester Carbon | A signal around 52 ppm. | |
| Cyclopropyl Carbons | Signals in the upfield region (~10-35 ppm). | |
| IR Spectroscopy | N-H Stretch | A sharp to medium peak around 3300-3400 cm⁻¹. |
| C=O Stretch (Ester) | A strong, sharp absorption band around 1710-1730 cm⁻¹. | |
| NO₂ Stretch | Two strong absorption bands, one asymmetric (~1520-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹). | |
| C-O Stretch (Ester) | A strong absorption band in the 1200-1300 cm⁻¹ region. |
Safety, Handling, and Storage
The toxicological properties of this compound have not been thoroughly investigated. However, based on data for structurally related nitroaromatic compounds, appropriate precautions are essential.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[8].
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust. Wash hands thoroughly after handling[8][9].
-
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water[8].
-
In case of eye contact: Rinse thoroughly with plenty of water and consult a physician[2].
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen[8].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention[10].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably at 2-8°C as recommended by suppliers[1][8].
Conclusion
This compound stands out as a high-value intermediate for synthetic chemists. Its well-defined reactivity, centered on the strategic placement of its nitro, amine, and ester functional groups, provides a reliable platform for constructing complex molecules. The straightforward SₙAr synthesis makes it readily accessible, and its potential for conversion into diamino-benzoate derivatives positions it as a key building block in the discovery pipelines for new pharmaceuticals and fine chemicals. Proper understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.
References
- 1. 848819-82-9|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. aiinmr.com [aiinmr.com]
- 7. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
"Methyl 4-(cyclopropylamino)-3-nitrobenzoate" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Introduction
This compound is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates several key functional groups—a secondary aromatic amine, a nitro group, and a methyl ester—arranged in a specific orientation on a benzene ring. This arrangement dictates its chemical reactivity and potential biological activity. Accurate and unambiguous structural confirmation is therefore a critical first step in any research or development endeavor involving this molecule.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the causal logic behind the choice of analytical methods and the interpretation of the resulting data. The workflow described herein establishes a self-validating system where data from each technique—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—corroborates the others, leading to a definitive structural assignment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| CAS Number | 848819-82-9 | [1] |
| Physical Form | Solid | [2] |
Chapter 1: Molecular Mass and Formula Verification by Mass Spectrometry
Expertise & Experience: The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with high precision. This precision allows for the determination of a unique elemental formula, immediately constraining the possible structures.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.
-
Mass Analysis: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion peak. Use the instrument's software to calculate the elemental composition corresponding to this exact mass.
Anticipated Results & Interpretation
The analysis will confirm the molecular formula C₁₁H₁₂N₂O₄. The presence of two nitrogen atoms is consistent with the nitrogen rule, which predicts an even nominal molecular weight for compounds with an even number of nitrogen atoms.[3][4]
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [M+H]⁺ | 237.0870 | ~237.087 ± 0.001 |
| [M+Na]⁺ | 259.0689 | ~259.069 ± 0.001 |
Trustworthiness: The high mass accuracy (< 5 ppm) of HRMS provides unequivocal evidence for the elemental composition, ruling out other potential formulas and validating the foundational integrity of the sample.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions. The predicted fragmentation pattern offers insight into the molecule's connectivity.
| Predicted Fragment Ion (m/z) | Lost Neutral Fragment | Structural Rationale |
| 205 | CH₃O· | Loss of the methoxy radical from the ester. |
| 190 | NO₂ | Loss of the nitro group. |
| 178 | COOCH₃ | Cleavage of the entire methyl ester group. |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for molecular formula confirmation via HRMS.
Chapter 2: Functional Group Identification by Infrared Spectroscopy
Expertise & Experience: Before delving into the complex task of atomic connectivity, it is efficient to confirm the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for this purpose. The vibrational frequencies of specific bonds serve as distinct signatures for the functional groups within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Anticipated Results & Interpretation
The FTIR spectrum will provide clear evidence for each key functional group. Of particular importance is the single, sharp N-H stretch, which is a hallmark of a secondary amine.[3][4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3350 | N-H Stretch | Secondary Amine | A single, sharp peak distinguishes it from primary amines (two peaks) and tertiary amines (no peak).[5][6] |
| ~3100-3000 | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds. |
| ~2950-2850 | C-H Stretch | Aliphatic (Methyl, Cyclopropyl) | Characteristic of sp³ C-H bonds. |
| ~1725 | C=O Stretch | Ester | Strong, sharp absorption typical for an α,β-unsaturated ester. |
| ~1610, ~1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~1520, ~1340 | N=O Asymmetric & Symmetric Stretch | Nitro Group | Two very strong, characteristic absorptions confirming the -NO₂ group.[7] |
| ~1280, ~1100 | C-O Stretch | Ester | Asymmetric and symmetric stretching of the ester C-O bonds. |
| ~1150 | C-N Stretch | Aromatic Amine | Stretching vibration of the bond between the ring and the amine nitrogen. |
Trustworthiness: Each of these predicted peaks serves as a piece of corroborating evidence. The simultaneous presence of N-H, C=O, and NO₂ stretches in their expected regions strongly supports the proposed overall structure.
Chapter 3: Definitive Connectivity Mapping by NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive elucidation of molecular structure in solution.[8][9][10] It provides detailed information about the chemical environment, connectivity, and spatial relationships of each atom in the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments:
-
Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton (H-H) couplings.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) carbon-proton (C-H) couplings. This is crucial for connecting structural fragments.
-
¹H NMR Analysis: Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | d | 1H | H-2 | This proton is ortho to both the strongly electron-withdrawing -NO₂ and -COOCH₃ groups, causing a significant downfield shift. |
| ~8.3 | br s | 1H | N-H | The broad signal is characteristic of an N-H proton.[3][4] It will disappear upon D₂O exchange, confirming its assignment. |
| ~7.8 | dd | 1H | H-6 | This proton is ortho to the -COOCH₃ group and meta to the -NO₂ group. |
| ~6.9 | d | 1H | H-5 | This proton is ortho to the electron-donating -NH group, causing a significant upfield shift relative to other aromatic protons. |
| ~3.9 | s | 3H | -OCH₃ | A singlet in the typical region for methyl ester protons.[11][12] |
| ~2.8 | m | 1H | Cyclopropyl CH | The methine proton on the cyclopropyl ring, coupled to the N-H and the cyclopropyl CH₂ groups. |
| ~0.9, ~0.6 | m | 2H, 2H | Cyclopropyl CH₂ | The diastereotopic methylene protons of the cyclopropyl ring will appear as complex multiplets due to geminal and vicinal coupling. |
¹³C NMR Analysis: Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Predicted δ (ppm) | Carbon Type | Assignment | Rationale |
| ~165 | Quaternary | C=O | Typical chemical shift for an ester carbonyl carbon.[11][12] |
| ~148 | Quaternary | C-4 | Aromatic carbon directly attached to the nitrogen. Its shift is influenced by the electron-donating amine. |
| ~140 | Quaternary | C-3 | Aromatic carbon directly attached to the nitro group. |
| ~135 | CH | C-2 | Aromatic CH deshielded by the adjacent nitro group. |
| ~128 | Quaternary | C-1 | Aromatic carbon attached to the ester group. |
| ~125 | CH | C-6 | Aromatic CH. |
| ~115 | CH | C-5 | Aromatic CH shielded by the adjacent amine group. |
| ~52 | CH₃ | -OCH₃ | Typical shift for a methyl ester carbon.[11][12] |
| ~30 | CH | Cyclopropyl CH | The methine carbon of the cyclopropyl ring. |
| ~7 | CH₂ | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl ring appear significantly upfield. |
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY: Will confirm the coupling between the adjacent aromatic protons (H-5 and H-6). It will also show the coupling network within the cyclopropyl ring (CH proton coupled to the CH₂ protons).
-
HMBC: This is the definitive experiment for confirming the substitution pattern. Key expected correlations include:
-
-OCH₃ protons to the C=O carbon: Confirms the methyl ester fragment.
-
H-2 proton to the C=O and C-4 carbons: Places H-2 between the ester and the amine-bearing carbon.
-
N-H proton to C-4, C-3, and the cyclopropyl CH carbon: Unambiguously links the cyclopropylamino group to the C-4 position of the aromatic ring.
-
H-5 proton to the C-3 and C-1 carbons: Confirms the position of H-5 relative to the nitro and ester groups.
-
Visualization: Integrated NMR Strategy
Caption: Integrated NMR strategy for unambiguous structure elucidation.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of this compound is achieved through a logical and systematic integration of orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula (C₁₁H₁₂N₂O₄).
-
FTIR confirms the presence of all key functional groups: a secondary amine (N-H), an ester (C=O), and a nitro group (N=O).
-
¹H and ¹³C NMR provide a complete count of all proton and carbon environments, respectively.
-
COSY and HMBC NMR definitively establish the connectivity, confirming the 1,2,4-substitution pattern on the benzene ring and linking the cyclopropyl and methyl ester fragments to the correct positions.
Each piece of data validates the others, culminating in the unambiguous confirmation of the structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trusted foundation for any subsequent research, development, or regulatory submission.
References
- 1. 848819-82-9|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl 4-(cyclobutylamino)-3-nitrobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. jchps.com [jchps.com]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Spectroscopic Characterization of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Technical Guide
Introduction and Plausible Synthesis
Methyl 4-(cyclopropylamino)-3-nitrobenzoate (CAS 848819-82-9) possesses a unique combination of functional groups: a cyclopropylamine, a nitro group, and a methyl ester on a benzene ring. This arrangement offers multiple sites for further chemical modification, making it a valuable building block in organic synthesis.
A plausible and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as methyl 4-chloro-3-nitrobenzoate, with cyclopropylamine. This reaction is analogous to established procedures for the synthesis of similar N-substituted nitroaromatics.[1][2]
DOT Script for Plausible Synthetic Pathway
Caption: Plausible synthetic route and potential impurities.
Understanding this synthetic route is crucial for anticipating potential impurities that might be observed in the spectroscopic analysis. These could include unreacted starting material (methyl 4-chloro-3-nitrobenzoate) or potential side-products.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on established chemical shift correlations and data from analogous compounds.[3][4][5][6][7][8][9]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the amine proton, and the methyl ester protons.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~8.5 | d |
| ~7.9 | dd |
| ~7.0 | d |
| ~3.9 | s |
| ~2.6 | m |
| ~0.9 | m |
| ~0.6 | m |
| ~8.3 | br s |
DOT Script for NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation.
Interpretation:
-
The aromatic region will display three distinct signals due to the substitution pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded.
-
The methyl ester will appear as a singlet around 3.9 ppm.
-
The cyclopropyl group will show complex multiplets in the aliphatic region.
-
The N-H proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~148 | Ar-C (attached to NO₂) |
| ~145 | Ar-C (attached to NH) |
| ~135 | Ar-CH |
| ~125 | Ar-C (attached to COOCH₃) |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| ~52 | -OCH₃ |
| ~24 | Cyclopropyl-CH |
| ~7 | Cyclopropyl-CH₂ |
Interpretation:
-
The carbonyl carbon of the ester will be the most downfield signal.
-
The aromatic carbons attached to the nitro and amino groups will be significantly shifted.
-
The remaining aromatic carbons will appear in the typical range of 115-135 ppm.
-
The aliphatic carbons of the cyclopropyl group and the methyl ester will be found in the upfield region.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, NO₂, and C-O bonds.[10][11][12][13]
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H |
| ~3100-3000 | Aromatic C-H |
| ~2950-2850 | Aliphatic C-H |
| ~1720 | C=O (ester) |
| ~1600, ~1480 | Aromatic C=C |
| ~1530, ~1350 | N-O (nitro) |
| ~1280 | C-O (ester) |
Interpretation:
-
A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine.
-
The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in the ester.
-
Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of a nitro group.
-
The C-O stretch of the ester will be visible around 1280 cm⁻¹.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 236.22 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 236. Key fragmentation pathways are likely to involve the loss of the methoxy group, the nitro group, and fragmentation of the cyclopropyl ring.[14][15][16][17][18][19]
| Predicted Mass Spectrum Fragments | |
| m/z | Fragment Identity |
| 236 | [M]⁺ |
| 205 | [M - OCH₃]⁺ |
| 190 | [M - NO₂]⁺ |
| 178 | [M - COOCH₃ + H]⁺ |
| 163 | [M - NO₂ - HCN]⁺ |
DOT Script for Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways.
Interpretation:
-
The molecular ion peak at m/z 236 should be observable.
-
The loss of a methoxy radical (31 Da) to give a fragment at m/z 205 is a common fragmentation for methyl esters.
-
The loss of the nitro group (46 Da) leading to a fragment at m/z 190 is characteristic of nitroaromatic compounds.
-
Other significant fragments will arise from further cleavages of the primary fragments.
Conclusion
This technical guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The predicted NMR, IR, and MS data, along with the plausible synthetic pathway and potential impurities, offer a comprehensive framework for researchers working with this compound.
References
- 1. Methyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 15. youtube.com [youtube.com]
- 16. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility Profile of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted nitrobenzoate derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical first step in its development as a potential therapeutic agent or chemical intermediate. Solubility influences a compound's bioavailability, formulation, and in-vitro assay performance. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 848819-82-9 | Vendor Information |
| Molecular Formula | C11H12N2O4 | Vendor Information |
| Molecular Weight | 236.22 g/mol | Vendor Information |
| Storage Conditions | Sealed in dry, 2-8°C | Vendor Information |
The presence of a nitro group and a carboxylic acid ester suggests that the compound is likely to be sparingly soluble in water. For comparison, a related compound, Methyl 3-nitrobenzoate, is reported to be insoluble in water and only slightly soluble in ethanol and methanol. The cyclopropylamino group may slightly increase its lipophilicity compared to a simple amino group.
Theoretical Framework for Solubility
The solubility of a compound like this compound is governed by a complex interplay of its physicochemical properties and the characteristics of the solvent. Key factors include:
-
Polarity : The molecule possesses both polar (nitro, ester, and amino groups) and non-polar (cyclopropyl and phenyl groups) regions. Its solubility will be highest in solvents with a similar polarity profile.
-
Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the nitro and ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) will interact with these groups, influencing solubility.
-
Crystal Lattice Energy : For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the molecules together in the crystal lattice.
-
pH : The amino group is basic and can be protonated at acidic pH. This would increase the compound's polarity and likely its aqueous solubility.
Predictive Analysis of Solubility
In the absence of experimental data, computational models such as Quantitative Structure-Activity Relationship (QSAR) models can provide valuable estimations of solubility. These models utilize the chemical structure to predict physicochemical properties. For nitroaromatic compounds, hydrophobicity (often expressed as logP) and molecular size are key descriptors in predicting solubility. While a specific prediction for this compound is not available, such in-silico tools are a valuable first step in a drug discovery pipeline.
Experimental Determination of Solubility
A thorough understanding of a compound's solubility requires empirical measurement. Two key types of solubility are typically determined: kinetic and thermodynamic solubility.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically following the addition of a concentrated stock solution (often in DMSO) to an aqueous buffer. This measurement is highly relevant for in-vitro high-throughput screening assays where compounds are introduced in a similar manner.[1]
This high-throughput method measures the scattering of light by undissolved particles (precipitate) in a solution.[2][3]
Methodology:
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This will create a range of final compound concentrations.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement : Measure the light scattering of each well using a nephelometer.
-
Data Analysis : The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.
Diagram: Kinetic Solubility Workflow (Nephelometry)
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more fundamental measure of solubility and is crucial for formulation development.[4][5]
This classic method involves equilibrating an excess of the solid compound with the solvent of interest.
Methodology:
-
Sample Preparation : Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[6]
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection : Carefully collect an aliquot of the supernatant.
-
Quantification : Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
Diagram: Thermodynamic Solubility Workflow (Shake-Flask)
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Factors Influencing Solubility Measurements
Several factors can affect the outcome of solubility experiments, and it is crucial to control them to ensure data reliability:
-
Temperature : Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
-
pH of the Medium : As mentioned, the pH will significantly impact the ionization state and, therefore, the aqueous solubility of this compound.
-
Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiments.
-
Purity of the Compound : Impurities can affect the measured solubility.
Data Interpretation and Application
The obtained solubility data is vital for various stages of drug development:
-
Early Discovery : Kinetic solubility data helps in selecting compounds with appropriate properties for high-throughput screening. A goal for drug discovery compounds is often a solubility of >60 µg/mL.[1]
-
Lead Optimization : Thermodynamic solubility data guides the structural modifications to improve the solubility of lead compounds.
-
Preformulation and Formulation Development : Understanding the thermodynamic solubility across a range of pH values is essential for developing suitable formulations for in-vivo studies.
Conclusion
While experimental solubility data for this compound is not currently published, this guide provides a robust framework for its determination. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can generate the critical data needed to advance the development of this compound. A systematic approach, considering the theoretical underpinnings and controlling for experimental variables, will ensure the generation of high-quality, reliable solubility data.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Strategic Importance of a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
This compound (CAS No. 848819-82-9) is a specialized organic compound of significant interest within the pharmaceutical industry. Its primary value lies in its role as a crucial building block, or intermediate, in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a well-established precursor in the manufacturing pathway of Axitinib, a potent oral tyrosine kinase inhibitor used in cancer therapy. The molecular architecture of this intermediate, featuring a nitro group ortho to a cyclopropylamine substituent on a benzoate scaffold, provides a versatile platform for subsequent chemical modifications. This guide offers a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations for researchers and drug development professionals.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and widely adopted method for preparing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This classical transformation is exceptionally well-suited for this target molecule due to the electronic nature of the starting material, Methyl 4-fluoro-3-nitrobenzoate.
Mechanistic Rationale: Engineering Reactivity
The success of the SNAr reaction hinges on the electronic properties of the aryl halide. The benzene ring of Methyl 4-fluoro-3-nitrobenzoate is rendered significantly electron-deficient by the powerful electron-withdrawing effects of two key functional groups:
-
The Nitro Group (-NO₂): Positioned ortho to the fluorine atom, its strong resonance and inductive effects pull electron density from the aromatic ring.
-
The Methyl Ester Group (-COOCH₃): Located para to the fluorine, it also contributes to electron withdrawal.
This pronounced electron deficiency creates a strong electrophilic character at the carbon atom bonded to the fluorine, making it highly susceptible to attack by a nucleophile. Cyclopropylamine serves as the potent nucleophile, attacking this activated carbon center. The reaction proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the highly electronegative fluoride ion, which is an excellent leaving group in this context, to yield the stable final product.
Visualizing the Synthetic Workflow
The following diagram outlines the key stages of the synthesis, from the primary reactants to the final, purified product.
Caption: High-level workflow for the SNAr synthesis.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |
| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | C₈H₆FNO₄ | 199.14 | Starting Material |
| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | 78.13 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, approx. 5-10 mL per gram of starting material) to the flask, followed by anhydrous potassium carbonate (2.0 eq). Stir the resulting suspension.
-
Nucleophile Addition: Slowly add cyclopropylamine (1.2 eq) to the stirring suspension at room temperature. A slight exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting material.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold deionized water (approx. 10 times the volume of DMSO used). A yellow precipitate should form.
-
Workup - Extraction: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid product using a Buchner funnel. Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate (3x volumes).
-
Workup - Washing: If using extraction, combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a yellow crystalline solid.
-
Final Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Safety and Handling Considerations
-
Acids and Bases: Concentrated acids and bases used in related syntheses are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Organic solvents like DMSO and ethyl acetate should be handled in a well-ventilated fume hood. Ethanol is flammable and should not be heated with an open flame.
-
Reagents: Methyl benzoate is moderately harmful. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound via Nucleophilic Aromatic Substitution is a prime example of strategic organic synthesis. By leveraging the inherent electronic properties of a well-chosen starting material, the desired product can be obtained efficiently and in high purity. This guide provides the fundamental mechanistic understanding and a detailed, actionable protocol necessary for the successful preparation of this vital pharmaceutical intermediate, empowering researchers in their pursuit of advanced therapeutic agents.
A Comprehensive Guide to the Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: Starting Materials and Strategic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to obtain Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the strategic selection of precursors and the underlying chemical principles that govern the synthesis, ensuring a robust and reproducible methodology.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the synthesis of a range of biologically active molecules. Its structural motif, featuring a nitro-substituted aromatic ring coupled with a cyclopropylamine moiety, is a common feature in compounds targeted for various therapeutic areas. The precise and efficient synthesis of this intermediate is therefore of paramount importance for the successful development of novel drug candidates. This guide will focus on the most prevalent and practical synthetic routes, starting from readily available commercial precursors.
Strategic Synthesis: A Two-Step Approach
The most common and industrially scalable synthesis of this compound is achieved through a two-step process. This strategy involves:
-
Nitration of a suitable benzoate precursor to introduce the nitro group at the meta position relative to the ester.
-
Nucleophilic Aromatic Substitution (SNAr) to introduce the cyclopropylamino group.
The selection of the initial starting material is critical and dictates the specifics of the first step. The overall synthetic workflow is depicted below.
Figure 1: General synthetic workflow for this compound.
Starting Material Analysis and Synthesis of Key Intermediates
The success of the synthesis hinges on the preparation of a key intermediate: a methyl 4-halo-3-nitrobenzoate. The most common halogenated precursors are Methyl 4-chloro-3-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate.
Synthesis of Methyl 3-nitrobenzoate
The journey often begins with the nitration of methyl benzoate. This is a classic example of an electrophilic aromatic substitution reaction.[1][2]
Reaction Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The methyl ester group is a deactivating, meta-director, thus guiding the incoming nitro group to the 3-position.[1]
Experimental Protocol: Nitration of Methyl Benzoate [1][2][3][4]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid.
-
Reaction Setup: In a separate flask, dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Addition: Slowly add the nitrating mixture to the methyl benzoate solution, maintaining the temperature below 15°C to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a short period.
-
Workup: Pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: The crude methyl 3-nitrobenzoate is then collected by filtration, washed with cold water, and can be further purified by recrystallization from methanol or ethanol.
| Parameter | Value | Reference |
| Starting Material | Methyl Benzoate | [1][3] |
| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | [1][3] |
| Typical Yield | 80-90% | [3] |
| Melting Point | 78°C | [3] |
Table 1: Summary of the synthesis of Methyl 3-nitrobenzoate.
Halogenation of Methyl 3-nitrobenzoate
The next crucial step is the introduction of a halogen at the 4-position of methyl 3-nitrobenzoate. This can be achieved through electrophilic halogenation. For the synthesis of Methyl 4-chloro-3-nitrobenzoate, chlorination using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride is a common method.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The final step in the synthesis is the reaction of the methyl 4-halo-3-nitrobenzoate intermediate with cyclopropylamine. This is a nucleophilic aromatic substitution (SNAr) reaction.[5][6]
Reaction Mechanism: The SNAr mechanism is an addition-elimination process. The nucleophile (cyclopropylamine) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitro group ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[6] In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. The reactivity of the halide leaving group generally follows the order F > Cl > Br > I for SNAr reactions.[7]
Figure 2: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Starting Material: Methyl 4-chloro-3-nitrobenzoate
Methyl 4-chloro-3-nitrobenzoate is a commonly used starting material for this SNAr reaction.[8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a suitable solvent such as acetonitrile or dimethylformamide (DMF), dissolve Methyl 4-chloro-3-nitrobenzoate.
-
Addition of Amine: Add cyclopropylamine to the solution. An excess of the amine may be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added.
-
Heating: The reaction mixture is typically heated to drive the reaction to completion. The reaction temperature and time will depend on the solvent and the specific substrate.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
| Parameter | Value |
| Starting Material | Methyl 4-chloro-3-nitrobenzoate |
| Nucleophile | Cyclopropylamine |
| Solvent | Acetonitrile, DMF, or similar polar aprotic solvents |
| Base (optional) | Triethylamine, Potassium Carbonate |
Table 2: Key parameters for the SNAr reaction.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry, particularly electrophilic and nucleophilic aromatic substitution reactions. The strategic selection of starting materials, beginning with the nitration of methyl benzoate followed by halogenation and a final SNAr reaction with cyclopropylamine, provides a reliable and scalable route to this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. southalabama.edu [southalabama.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Bio-Potential of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, the strategic exploration of novel chemical entities with unique structural motifs is paramount. This guide focuses on Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a compound at the intersection of two pharmacologically significant moieties: the nitrobenzoate scaffold and the cyclopropyl group. While direct biological data on this specific molecule is nascent, this document provides a comprehensive analysis of its potential biological activities by examining its structural components, related compounds, and established principles in medicinal chemistry. We will delve into its potential as an antimicrobial and antifungal agent, and its role as a key intermediate in the synthesis of complex pharmaceuticals. This guide will further outline a strategic, multi-pronged research approach to systematically investigate and validate the therapeutic potential of this promising compound.
Introduction: Deconstructing the Molecule
This compound is a small organic molecule characterized by a central benzene ring substituted with a methyl ester, a nitro group, and a cyclopropylamine moiety. Each of these components contributes to its potential pharmacological profile.
-
The Nitroaromatic Core: The presence of a nitro group on the aromatic ring is a well-established feature in many bioactive compounds. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, antifungal, and even anticancer properties.[1] The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its ability to interact with biological targets.
-
The Cyclopropyl Advantage: The cyclopropyl group is considered a "privileged" structural motif in medicinal chemistry. Its rigid, three-membered ring structure can confer several advantageous properties to a drug candidate, including:
-
Enhanced Metabolic Stability: The cyclopropyl ring is often resistant to metabolic degradation, potentially leading to a longer in vivo half-life.
-
Improved Receptor Binding: The conformational rigidity of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties like lipophilicity and solubility, which are critical for drug absorption and distribution.
-
-
The Benzoate Ester: The methyl benzoate portion of the molecule provides a handle for further chemical modification and can influence the compound's overall pharmacokinetic profile.
Inferred Biological Activity: Building a Case from Analogs and Precedents
While direct experimental data for this compound is limited, a strong case for its potential biological activity can be constructed by examining related compounds and broader chemical principles.
Antimicrobial and Antifungal Potential
A compelling line of inquiry points towards potential antimicrobial and antifungal activities. A study on 3-methyl-4-nitrobenzoate derivatives demonstrated significant antifungal activity against various Candida strains.[2] This suggests that the nitrobenzoate scaffold itself is a key contributor to this bioactivity. The introduction of the cyclopropylamino group at the 4-position could further enhance this activity by modulating the electronic properties of the ring and providing additional interaction points with microbial targets.
Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated as potential next-generation antibacterials, showing efficacy against both Gram-positive and Gram-negative bacteria.[3] This reinforces the notion that the nitrobenzoic acid core is a promising starting point for the development of new antimicrobial agents.
Hypothesized Mechanism of Action (Antimicrobial/Antifungal):
The nitro group is often a key player in the mechanism of action of antimicrobial nitroaromatic compounds. It can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to cell death.
Caption: Hypothesized antimicrobial mechanism of action.
A Key Building Block in Pharmaceutical Synthesis
Several patents highlight the use of related nitrobenzoate derivatives as crucial intermediates in the synthesis of commercially successful drugs. For instance, methyl 2-bromomethyl-3-nitrobenzoate is a key precursor in the synthesis of Lenalidomide, an immunomodulatory drug used to treat multiple myeloma.[4] Similarly, 3-methyl-4-nitrobenzoic acid is an important intermediate in the synthesis of the antihypertensive drug Telmisartan.[5]
This established role as a synthetic intermediate suggests that this compound could also serve as a valuable starting material for the creation of more complex and potent therapeutic agents. The cyclopropylamine moiety offers a unique vector for diversification and the introduction of additional pharmacophoric features.
A Strategic Research Roadmap: From Hypothesis to Validation
To systematically evaluate the biological potential of this compound, a phased research approach is recommended.
Phase 1: In Vitro Screening for Bioactivity
The initial phase should focus on broad in vitro screening to identify and confirm potential biological activities.
Experimental Protocols:
-
Antimicrobial Susceptibility Testing:
-
Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) should be selected.
-
Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound against the selected microbial strains. A serial dilution of the compound is prepared in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth after a defined incubation period.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is microbistatic or microbicidal, aliquots from the wells of the MIC assay that show no growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in viable colonies.
-
-
Cytotoxicity Assays:
-
Cell Lines: A panel of human cell lines (e.g., HeLa, HepG2) should be used to assess the compound's general cytotoxicity.
-
MTT or XTT Assay: These colorimetric assays measure cell viability by assessing the metabolic activity of the cells. A decrease in metabolic activity is indicative of cytotoxicity.
-
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | ||
| E. coli | ||
| C. albicans | ||
| A. fumigatus |
| Cell Line | IC50 (µM) |
| HeLa | |
| HepG2 |
Phase 2: Mechanism of Action and Preliminary Structure-Activity Relationship (SAR) Studies
Should Phase 1 reveal promising antimicrobial or antifungal activity, the next phase will focus on elucidating the mechanism of action and exploring the structure-activity relationship.
Experimental Protocols:
-
Mechanism of Action Studies:
-
Reactive Oxygen Species (ROS) Assay: Use fluorescent probes (e.g., DCFH-DA) to measure the generation of intracellular ROS in microbial cells upon treatment with the compound.
-
DNA Damage Assay: Employ techniques like the comet assay or TUNEL assay to assess DNA fragmentation in treated microbial cells.
-
Enzyme Inhibition Assays: If a specific microbial enzyme is hypothesized as a target, in vitro enzyme inhibition assays can be performed.
-
-
Preliminary SAR Studies:
-
Analog Synthesis: Synthesize a small library of analogs by modifying the cyclopropylamino and methyl ester groups.
-
In Vitro Screening of Analogs: Screen the synthesized analogs using the same antimicrobial and cytotoxicity assays as in Phase 1 to identify key structural features required for activity and selectivity.
-
Caption: Workflow for Preliminary SAR Studies.
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, chemical entity with significant potential in drug discovery. Its unique combination of a nitroaromatic core and a cyclopropyl moiety provides a strong rationale for investigating its biological activities, particularly in the antimicrobial and antifungal arenas. Furthermore, its potential as a versatile synthetic intermediate opens up avenues for the development of novel, more complex therapeutic agents. The proposed research roadmap provides a clear and logical framework for systematically evaluating this compound, from initial in vitro screening to mechanistic studies and lead optimization. The insights gained from this research could pave the way for the development of new and effective treatments for infectious diseases and beyond.
References
"Methyl 4-(cyclopropylamino)-3-nitrobenzoate" as a research chemical
An In-depth Technical Guide to Methyl 4-(cyclopropylamino)-3-nitrobenzoate for Advanced Research Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, characterization, and strategic application as a versatile building block in modern chemistry.
Core Compound Profile and Strategic Value
This compound is a substituted aromatic compound whose value lies in its unique combination of functional groups. The molecule incorporates a nitro group, a secondary amine, a cyclopropyl moiety, and a methyl ester, making it a highly strategic scaffold for library synthesis and lead optimization. The electron-withdrawing nitro group activates the aromatic ring for further modification, while also serving as a precursor to a primary amine—a cornerstone functional group in many bioactive molecules. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional character, which can be crucial for enhancing binding affinity and optimizing pharmacokinetic properties.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 848819-82-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| MDL Number | MFCD08448276 | [1] |
| SMILES | O=C(OC)C1=CC=C(NC2CC2)C([N+])=O)[O-])C=C1 | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is preferred due to the high reactivity of appropriately substituted nitroaromatics and the commercial availability of the required starting materials.
The SNAr Mechanism: An Expert's View
The SNAr reaction is contingent on three key factors:
-
A Leaving Group: A halogen, typically fluorine or chlorine, is positioned on the aromatic ring. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond.
-
An Activating Group: A potent electron-withdrawing group (EWG), such as the nitro group (-NO₂), must be positioned ortho or para to the leaving group. This positioning is critical as it allows for the delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex.
-
A Nucleophile: In this case, cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing the leaving group.
The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below. The formation of the resonance-stabilized Meisenheimer complex is the rate-determining step.
References
An In-depth Technical Guide to Methyl 4-(cyclopropylamino)-3-nitrobenzoate: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a key organic intermediate that has garnered significant interest within the pharmaceutical and fine chemical industries. Its molecular structure, which incorporates a cyclopropylamine moiety, a nitro group, and a methyl ester on a benzene ring, offers a versatile scaffold for the synthesis of more complex, biologically active molecules. The presence of the cyclopropyl group is particularly noteworthy, as this small, strained ring system is known to confer desirable pharmacokinetic properties to drug candidates, such as enhanced potency, increased metabolic stability, and improved receptor binding affinity.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, with a focus on providing actionable insights for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its primary precursor, Methyl 4-fluoro-3-nitrobenzoate, is presented in Table 1.
| Property | This compound | Methyl 4-fluoro-3-nitrobenzoate |
| CAS Number | 848819-82-9[3][4] | 329-59-9 |
| Molecular Formula | C11H12N2O4[3][4] | C8H6FNO4 |
| Molecular Weight | 236.23 g/mol [3] | 199.14 g/mol |
| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |
| Purity | Typically ≥95.0%[3] | Not specified |
Historical Context and Discovery
While the specific discovery of this compound is not extensively documented in publicly available literature, its emergence can be contextualized within the broader history of medicinal chemistry and the strategic use of the cyclopropylamine functional group. The unique chemical and physical properties of the cyclopropane ring have made it a valuable component in the design of novel therapeutic agents.[1][2] The development of synthetic methodologies to incorporate this group, such as the nucleophilic aromatic substitution reaction, has been a key enabler for the creation of new chemical entities. The synthesis of related N-cyclopropyl-4-fluoroanilines, for instance, has been detailed in patents for the preparation of quinolone antibiotics, highlighting the importance of this class of compounds as pharmaceutical intermediates.[5][6] It is highly probable that this compound was first synthesized as part of a research and development program aimed at creating novel pharmaceutical compounds, where the cyclopropylamino group was introduced to modulate the biological activity and pharmacokinetic profile of a lead molecule.
Synthesis and Mechanism
The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by a nucleophile. In this case, the precursor is Methyl 4-fluoro-3-nitrobenzoate, and the nucleophile is cyclopropylamine.
The reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the fluorine atom. This group strongly activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol based on analogous reactions found in the literature.[2][5] Researchers should optimize these conditions for their specific laboratory setup and scale.
Part 1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate (Precursor)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it over ice water. The product, Methyl 4-fluoro-3-nitrobenzoate, will precipitate out of solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Part 2: Synthesis of this compound (Final Product)
-
Reactant Mixture: In a reaction vessel, dissolve Methyl 4-fluoro-3-nitrobenzoate in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.
-
Addition of Base: Add a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), to the mixture. The base will act as a scavenger for the hydrofluoric acid (HF) that is formed during the reaction.
-
Nucleophilic Addition: Add cyclopropylamine to the reaction mixture. An excess of the amine may be used to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product will precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Mechanism of the Nucleophilic Aromatic Substitution (SNAr) Reaction
Caption: Simplified mechanism of the SNAr reaction.
Applications in Drug Discovery and Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of chemical diversity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification.
While specific drugs containing the intact this compound scaffold are not widely reported, its structural motifs are present in various patented compounds. For example, related 4-amino-3-nitrobenzoic acid derivatives are key intermediates in the synthesis of a variety of pharmaceuticals.[7] The cyclopropylamine moiety is a well-established pharmacophore that can enhance the biological activity and improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1][2]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, primarily achieved through a nucleophilic aromatic substitution reaction, is a robust and scalable process. The strategic incorporation of the cyclopropylamine group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key building blocks like this compound is set to increase.
References
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. Cyclopropane | CymitQuimica [cymitquimica.com]
- 4. Cyclopropane | CymitQuimica [cymitquimica.com]
- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Methodological & Application
An In-Depth Technical Guide to Methyl 4-(cyclopropylamino)-3-nitrobenzoate in Medicinal Chemistry
Section 1: Introduction and Significance
Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted nitroaromatic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry.[1][2] Its structure is characterized by three key functional groups attached to a benzene ring: a methyl ester, a nitro group, and a secondary cyclopropylamine. This unique combination of features makes it a valuable building block for the synthesis of more complex, biologically active molecules.[3][4]
The nitroaromatic core is a well-established pharmacophore and a synthetic precursor in drug discovery. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and can be readily reduced to a primary amine, providing a gateway to a vast array of heterocyclic scaffolds.[5] Nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.[6][7] Furthermore, the cyclopropyl moiety is a recognized "bioisostere" for phenyl rings and other functional groups, often introduced into drug candidates to improve metabolic stability, binding affinity, and cell membrane permeability. The strategic combination of these groups in this compound presents a compelling scaffold for the exploration of novel therapeutics.
Section 2: Physicochemical and Structural Properties
A summary of the key chemical and physical properties for this compound is provided below. This data is essential for planning synthetic transformations and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 848819-82-9 | [1][8][9] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [2][8] |
| Molecular Weight | 236.22 g/mol | [1][2] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥95% for research use | [8] |
| InChI Key | VKVXKLRSPIVATP-UHFFFAOYSA-N | |
| Canonical SMILES | COC(=O)C1=CC=C(C(=C1)NC2CC2)--INVALID-LINK--[O-] | [1] |
Section 3: Synthesis Protocol
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages a commercially available precursor, Methyl 4-fluoro-3-nitrobenzoate, where the fluorine atom acts as an excellent leaving group, activated by the ortho-nitro group.[10]
Principle: The electron-withdrawing nitro group strongly activates the C4 position of the benzene ring towards nucleophilic attack. Cyclopropylamine, acting as the nucleophile, displaces the fluoride ion to form the desired product. A non-nucleophilic base is typically added to quench the HF generated in situ.
Protocol 3.1: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and the chosen solvent (e.g., acetonitrile).
-
Add the base, potassium carbonate (2.0 eq).
-
Add cyclopropylamine (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Caption: Workflow for the synthesis of the title compound.
Section 4: Applications and Biological Rationale
The utility of this compound in medicinal chemistry stems from its dual function as both a potential bioactive agent and a versatile synthetic intermediate.
4.1. Core Utility as a Synthetic Scaffold This compound is an excellent starting point for building more complex molecules. The nitro group is the most versatile handle; its reduction to an amine is a cornerstone transformation that opens up a multitude of subsequent reactions for library synthesis.[11] The resulting 3-amino-4-(cyclopropylamino)benzoate is a precursor to various heterocyclic systems, such as benzimidazoles, which are prevalent in many approved drugs.[12]
4.2. The Role of the Nitro Group: A "Privileged" Functionality The nitro group is far more than a simple synthetic handle; it is a key functional group in many therapeutics.[13]
-
Bio-reduction and Prodrugs: In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, nitroreductase enzymes can reduce the nitro group to cytotoxic species like nitroso, hydroxylamino, and amino derivatives.[5][13] This allows for targeted drug activation, a strategy employed by hypoxia-activated prodrugs.
-
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the nitro functionality significantly lowers the pKa of the adjacent amine, altering the molecule's charge state at physiological pH and impacting its solubility, membrane permeability, and target engagement.[6]
-
Direct Pharmacophore: In some contexts, the nitro group itself is essential for biological activity through specific hydrogen bonding and electronic interactions with target proteins.[6][14] For instance, nitro-containing compounds have shown potent antifungal activity by inhibiting enzymes like 14α-demethylase.[14]
Caption: Conceptual pathway for bioreductive activation.
4.3. Potential Therapeutic Areas Based on the activities of structurally related compounds, this compound and its derivatives could be explored in several therapeutic areas:
-
Antifungal Agents: Nitroaromatic compounds, including nitrobenzoate derivatives, have been reported to possess significant antifungal properties, making this a primary area for investigation.[15][16][17]
-
Antitubercular Agents: The nitrobenzoate scaffold has been investigated for activity against M. tuberculosis, suggesting potential in this critical area of infectious disease.[18]
-
Oncology: The potential for hypoxia-activated bioreduction makes this scaffold attractive for developing novel anticancer agents.[13]
Section 5: Experimental Protocols for Screening and Derivatization
Protocol 5.1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for assessing antifungal potential.[19][20]
Principle: A serial dilution of the test compound is prepared in a 96-well plate and inoculated with a standardized fungal suspension. The MIC is the lowest compound concentration that inhibits visible fungal growth after incubation.[21]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the title compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile fungal growth medium (e.g., RPMI-1640) to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted in media) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (inoculum, no compound), and well 12 as the sterility control (media only).
-
Inoculum Preparation: Prepare a fungal suspension (e.g., Candida albicans) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at 35°C for 24–48 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in which no growth is observed.
Protocol 5.2: Chemical Derivatization - Nitro Group Reduction to an Amine
This protocol describes a common and crucial follow-up synthetic step.[11]
Principle: The nitro group is reduced to a primary amine using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally clean and high-yielding.[22][23]
Procedure:
-
Setup: In a pressure vessel or a flask fitted with a hydrogen balloon, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (50 psi or balloon pressure).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 3-amino-4-(cyclopropylamino)benzoate, which can be used directly or purified further.
Caption: Key derivatization pathway from the title compound.
Section 6: Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care. While specific toxicology data is not available, information can be inferred from related nitroaromatic compounds.[24]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Section 7: Conclusion
This compound is a valuable chemical intermediate with significant potential in medicinal chemistry. Its well-defined structure offers multiple avenues for synthetic elaboration, particularly through the versatile nitro group. The protocols and rationale presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and derivatize this compound, facilitating the discovery of novel drug candidates in areas such as mycology, bacteriology, and oncology.
References
- 1. 848819-82-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound by USBiological, Cat. No. 455383-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. svedbergopen.com [svedbergopen.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Chiral [absolutechiral.com]
- 9. 848819-82-9(this compound) | Kuujia.com [kuujia.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 13. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. benchchem.com [benchchem.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 24. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 4-(cyclopropylamino)-3-nitrobenzoate as a Strategic Synthetic Intermediate
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of Methyl 4-(cyclopropylamino)-3-nitrobenzoate. It is a key intermediate in medicinal chemistry, particularly valued for its role as a precursor to complex heterocyclic scaffolds found in various therapeutic agents, including kinase inhibitors. This guide offers detailed, field-proven protocols, explains the rationale behind experimental choices, and outlines the strategic importance of this molecule in drug discovery pipelines.
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the efficiency and modularity of a synthetic route are paramount. Intermediates that offer multiple points for diversification while maintaining a core structural motif are invaluable. This compound (CAS No. 848819-82-9) has emerged as such a strategic building block.[1] Its structure, featuring an activated aromatic ring, a nitro group poised for transformation, and a cyclopropylamine moiety, makes it an ideal precursor for constructing substituted benzimidazole and other heterocyclic systems.[2] These heterocyclic cores are prevalent in a wide array of biologically active molecules, most notably in the domain of tyrosine kinase inhibitors, which are central to targeted cancer therapies.[3][4][5]
This guide details the practical synthesis of this compound and provides robust protocols for its subsequent transformation into a versatile diamino intermediate, setting the stage for the creation of diverse compound libraries for drug discovery and development.
Physicochemical Properties & Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 848819-82-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| Appearance | Typically a solid (e.g., yellow crystalline powder) | [6] |
| Storage | Sealed in a dry, cool environment (2-8°C recommended) | [1] |
| SMILES | O=C(OC)C1=CC=C(NC2CC2)C([N+])=O)=O | [1] |
Characterization Data (Expected): While a specific, published spectrum for this exact compound is not readily available, its structure allows for predictable characterization by standard analytical methods.
-
¹H NMR: Protons on the aromatic ring would appear as distinct doublets and doublet of doublets in the aromatic region (~7.0-8.5 ppm). The methoxy group (O-CH₃) would present as a singlet around 3.9 ppm. The cyclopropyl protons and the N-H proton would also be visible, with the N-H signal being broad and exchangeable with D₂O.
-
¹³C NMR: Carbon signals for the ester carbonyl, the aromatic carbons (including those attached to the nitro and amino groups), the methoxy carbon, and the cyclopropyl carbons would be present in their expected regions.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to its molecular weight (236.22).
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most direct and common route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages a highly activated aromatic ring, where an electron-withdrawing group (EWG) ortho/para to a leaving group facilitates the attack of a nucleophile.[7][8]
Causality: In this synthesis, the nitro group (NO₂) at the 3-position and the methyl ester at the 1-position act as powerful EWGs. They activate the 4-position, making the halogen (typically fluorine or chlorine) an excellent leaving group for substitution by cyclopropylamine.[7][9][10] Fluorine is often the preferred leaving group as the C-F bond polarization strongly activates the ring for attack.[10]
Protocol 1: Synthesis via SNAr Reaction
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)
-
Cyclopropylamine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to ensure stirring (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Add cyclopropylamine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C using an oil bath. The choice of temperature is critical; it must be high enough to drive the reaction to completion in a reasonable timeframe without causing decomposition.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Application in Downstream Synthesis: Gateway to Bioactive Cores
The primary utility of this compound is as a precursor to a key diamine intermediate. The selective reduction of the nitro group is a pivotal step that "unmasks" a second amine, creating an ortho-diamine system that is primed for cyclization into various heterocyclic scaffolds.
Protocol 2: Reduction of the Nitro Group
Causality: The reduction of an aromatic nitro group to an amine can be achieved through various methods.[11] Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is a clean and efficient method.[12] Alternatively, metal-acid systems like iron in acetic acid or tin(II) chloride provide milder conditions that can be advantageous if other reducible functional groups are present.[12][13] The choice of method depends on the overall substrate and desired chemoselectivity. Catalytic hydrogenation is often preferred for its high yield and simple work-up.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (Pd/C), 10% wt. (approx. 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction by TLC. The product, Methyl 3-amino-4-(cyclopropylamino)benzoate, will have a different Rf value. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often pure enough for the next step, but can be further purified by chromatography if necessary.
Caption: Reduction of the nitro-intermediate to the key diamine precursor.
Subsequent Transformation: Benzimidazole Ring Formation
The resulting product, Methyl 3-amino-4-(cyclopropylamino)benzoate, is an ortho-phenylenediamine derivative. This structure is the cornerstone for building benzimidazoles via the Phillips condensation or related cyclization reactions. Reacting the diamine with an aldehyde, carboxylic acid, or orthoester under acidic or thermal conditions leads to the formation of the benzimidazole ring system.
This transformation is strategically significant as the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors by effectively interacting with the ATP-binding site of kinases.
Caption: Strategic pathway from the title compound to a benzimidazole core.
Safety and Handling
Nitroaromatic compounds require careful handling. Always consult the Safety Data Sheet (SDS) before use.[9][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]
-
First-Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[9][14]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9][14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[15]
-
References
- 1. 848819-82-9|this compound|BLD Pharm [bldpharm.com]
- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. Tyrosine Kinase Inhibitors [Antitumor Agents] | TCI AMERICA [tcichemicals.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Inhibitor Trapping in Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Strategic Utility of Methyl 4-(cyclopropylamino)-3-nitrobenzoate in the Genesis of Novel Compounds: A Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and synthetic chemistry, the judicious selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of available building blocks, Methyl 4-(cyclopropylamino)-3-nitrobenzoate has emerged as a particularly valuable intermediate. Its unique constellation of functional groups—a nucleophilic secondary amine, an electron-deficient aromatic ring activated by a nitro group, and a versatile methyl ester—renders it a powerful tool for the synthesis of a diverse array of novel compounds, particularly in the realm of kinase inhibitors and heterocyclic scaffolds.
This technical guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and a discussion of its applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of this compound and its common precursors are summarized below.
| Property | This compound | Methyl 4-chloro-3-nitrobenzoate | Cyclopropylamine |
| CAS Number | 848819-82-9 | 13519-93-4 | 765-30-0 |
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₈H₆ClNO₄ | C₃H₇N |
| Molecular Weight | 236.22 g/mol | 215.59 g/mol | 57.09 g/mol |
| Appearance | Yellow to orange solid (predicted) | Light yellow crystalline powder | Colorless liquid |
| Boiling Point | Not available | 313.7 °C at 760 mmHg | 49-50 °C |
| Melting Point | Not available | 76-80 °C | -90 °C |
Synthesis of this compound: A Step-by-Step Protocol
The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of a suitable leaving group, typically a halogen, by cyclopropylamine.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol:
This protocol is adapted from established synthetic methods for analogous compounds.[1]
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Cyclopropylamine (1.2 - 1.5 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq) and dissolve it in anhydrous DMSO (or DMF) to a concentration of approximately 0.5 M.
-
Addition of Reagents: To the stirred solution, add triethylamine or DIPEA (1.5 - 2.0 eq) followed by the dropwise addition of cyclopropylamine (1.2 - 1.5 eq) at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO/DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Applications in Novel Compound Synthesis
The strategic placement of functional groups in this compound makes it a versatile precursor for a variety of complex molecules, particularly in the synthesis of kinase inhibitors and novel heterocyclic systems.
Gateway to Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[2][3] Many of these inhibitors feature a substituted aniline or related nitrogen-containing core. The 4-amino-3-nitrobenzoate scaffold, readily accessible from the title compound via reduction of the nitro group, is a key pharmacophore in several kinase inhibitors.
The synthesis of Imatinib, a tyrosine kinase inhibitor, showcases the utility of related building blocks.[4] Similarly, Ponatinib, a multi-targeted tyrosine kinase inhibitor, is synthesized from intermediates that share structural motifs with our compound of interest.[5] The cyclopropylamino group can offer advantages in terms of metabolic stability and binding affinity to the target kinase.
Caption: General workflow for kinase inhibitor synthesis.
Precursor to Heterocyclic Systems
The diamino derivative obtained after the reduction of the nitro group is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles. Benzimidazole derivatives are known to possess a wide range of biological activities.
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5 - 8.7 (s, 1H, Ar-H ortho to nitro)
-
δ 7.8 - 8.0 (d, 1H, Ar-H meta to nitro)
-
δ 6.8 - 7.0 (d, 1H, Ar-H ortho to amino)
-
δ 3.9 (s, 3H, OCH₃)
-
δ 2.6 - 2.8 (m, 1H, cyclopropyl-CH)
-
δ 0.8 - 1.2 (m, 4H, cyclopropyl-CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.0 (C=O)
-
δ 148.0 (C-NH)
-
δ 135.0 (C-NO₂)
-
δ 132.0 (Ar-CH)
-
δ 125.0 (Ar-C)
-
δ 120.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 52.5 (OCH₃)
-
δ 25.0 (cyclopropyl-CH)
-
δ 7.0 (cyclopropyl-CH₂)
-
-
Mass Spectrometry (EI):
-
m/z (%): 236 (M⁺), 205 ([M-OCH₃]⁺), 190 ([M-NO₂]⁺), 177 ([M-COOCH₃]⁺)
-
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point for the construction of complex and biologically relevant molecules. Its utility in the synthesis of kinase inhibitors and diverse heterocyclic systems underscores its importance in modern drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor Trapping in Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. rsc.org [rsc.org]
- 7. Solved Label the peaks for the given 1H NMR and 13C NMR | Chegg.com [chegg.com]
- 8. mdpi.com [mdpi.com]
- 9. brainly.com [brainly.com]
Derivatization of "Methyl 4-(cyclopropylamino)-3-nitrobenzoate"
Anwendungs- und Protokollleitfaden: Derivatisierung von Methyl-4-(cyclopropylamino)-3-nitrobenzoat
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einführung
Methyl-4-(cyclopropylamino)-3-nitrobenzoat ist ein substituiertes aromatisches Molekül, das als vielseitiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie, dient. Seine Struktur zeichnet sich durch drei Schlüsselfunktionen aus, die selektiv modifiziert werden können: eine Nitrogruppe, eine sekundäre Cyclopropylaminogruppe und eine Methylestergruppe. Jede dieser Gruppen bietet einzigartige Möglichkeiten zur Derivatisierung, um die sterischen und elektronischen Eigenschaften des Moleküls zu modulieren. Solche Modifikationen sind entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) bei der Entwicklung neuer pharmazeutischer Wirkstoffe. Die Cyclopropylamin-Einheit ist in vielen bioaktiven Verbindungen von Bedeutung, da sie die Reaktivität und Konformation beeinflusst.[1]
Dieser Leitfaden bietet einen detaillierten Überblick und experimentelle Protokolle für die Derivatisierung von Methyl-4-(cyclopropylamino)-3-nitrobenzoat an seinen drei primären reaktiven Zentren. Die hier beschriebenen Strategien ermöglichen es Forschern, eine Bibliothek von Analoga für das Screening in der Wirkstoffforschung zu erstellen.
Strategie 1: Selektive Reduktion der Nitrogruppe
Die Umwandlung der Nitrogruppe in eine primäre Aminogruppe ist eine der wichtigsten Transformationen für dieses Molekül. Das resultierende Phenylendiamin-Derivat ist ein wertvolles Zwischenprodukt für die Synthese von Heterocyclen, wie z. B. Benzimidazolen, die in vielen pharmakologisch aktiven Wirkstoffen vorkommen. Die größte Herausforderung bei dieser Reaktion ist die Chemoselektivität, da die Estergruppe unter bestimmten reduktiven Bedingungen ebenfalls reagieren kann. Daher ist die Wahl des Reduktionsmittels entscheidend.
Wissenschaftlicher Hintergrund
Die Reduktion aromatischer Nitrogruppen kann mit verschiedenen Reagenzien durchgeführt werden, darunter katalytische Hydrierung (z. B. H₂/Pd-C) oder Metalle in saurer Lösung (z. B. Sn/HCl, Fe/HCl).[2] Bei Substraten, die andere reduzierbare funktionelle Gruppen wie Ester enthalten, sind mildere und selektivere Methoden erforderlich. Zinn(II)-chlorid (SnCl₂) in einem polaren aprotischen Lösungsmittel ist eine bewährte Methode zur selektiven Reduktion von aromatischen Nitrogruppen, ohne dabei Ester anzugreifen.
Experimentelles Protokoll 1.1: Reduktion mit Zinn(II)-chlorid (SnCl₂)
Dieses Protokoll beschreibt die selektive Reduktion der Nitrogruppe zu einer Aminogruppe unter Verwendung von Zinn(II)-chlorid-Dihydrat.
Begründung der experimentellen Vorgehensweise: Zinn(II)-chlorid ist ein mildes Reduktionsmittel, das unter den gewählten Bedingungen eine hohe Chemoselektivität für die Nitrogruppe aufweist, während die Ester- und die Cyclopropylaminogruppe intakt bleiben. Ethylacetat wird als Lösungsmittel gewählt, da es eine gute Löslichkeit für das Ausgangsmaterial bietet und unter den Reaktionsbedingungen inert ist.
Tabelle 1: Reagenzien und Bedingungen für die Nitro-Reduktion
| Reagenz/Parameter | Menge/Wert | Moläquivalente |
| Methyl-4-(cyclopropylamino)-3-nitrobenzoat | 1.0 g | 1.0 |
| Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O) | 4.8 g | 5.0 |
| Ethylacetat | 50 mL | - |
| Temperatur | 70 °C | - |
| Reaktionszeit | 3–5 Stunden | - |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 1,0 g Methyl-4-(cyclopropylamino)-3-nitrobenzoat in 50 mL Ethylacetat in einem 100-mL-Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist.
-
Fügen Sie 4,8 g Zinn(II)-chlorid-Dihydrat portionsweise unter Rühren hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 3–5 Stunden bei 70 °C. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Mischung nach Abschluss der Reaktion auf Raumtemperatur ab und gießen Sie sie vorsichtig in 100 mL einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃), um die Säure zu neutralisieren und das Zinn auszufällen.
-
Filtrieren Sie die Suspension durch Celite, um die Zinnsalze zu entfernen. Waschen Sie den Filterkuchen mit Ethylacetat.
-
Trennen Sie die organische Phase im Scheidetrichter ab, waschen Sie sie mit Wasser und anschließend mit gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt (Methyl-3-amino-4-(cyclopropylamino)benzoat) durch Säulenchromatographie auf Kieselgel.
DOT-Diagramm 1: Reaktionsschema der Nitro-Reduktion
Abbildung 1: Schema der selektiven Nitro-Reduktion.
Strategie 2: Modifikation der Estergruppe
Die Estergruppe bietet zwei primäre Wege zur Derivatisierung: Hydrolyse zur entsprechenden Carbonsäure oder Umwandlung in ein Amid. Diese Modifikationen verändern die physikochemischen Eigenschaften des Moleküls erheblich, wie z. B. Löslichkeit und Wasserstoffbrückenbindungsfähigkeit, was für die Optimierung der pharmakokinetischen Eigenschaften eines Wirkstoffkandidaten von entscheidender Bedeutung ist.
Wissenschaftlicher Hintergrund
Die basische Hydrolyse von Estern, auch Verseifung genannt, ist eine irreversible Reaktion, die zum Carboxylat-Salz führt, das nach Ansäuern die freie Carbonsäure liefert.[3] Der Mechanismus beinhaltet einen nukleophilen Angriff des Hydroxidions auf den Carbonylkohlenstoff des Esters.[3] Die direkte Amidierung von Estern ist oft eine langsame Reaktion, kann aber durch Katalysatoren oder durch Erhitzen mit einem großen Überschuss an Amin beschleunigt werden.
Experimentelles Protokoll 2.1: Basische Hydrolyse (Verseifung) zur Carbonsäure
Dieses Protokoll beschreibt die Umwandlung der Methylestergruppe in eine Carbonsäuregruppe.
Begründung der experimentellen Vorgehensweise: Eine wässrige Lösung von Natriumhydroxid (NaOH) wird verwendet, um eine vollständige und irreversible Hydrolyse des Esters zu gewährleisten. Methanol wird als Co-Lösungsmittel eingesetzt, um die Löslichkeit des organischen Substrats in der wässrigen Phase zu verbessern. Die anschließende Ansäuerung mit Salzsäure (HCl) protoniert das intermediär gebildete Carboxylat zum Endprodukt.
Tabelle 2: Reagenzien und Bedingungen für die Esterhydrolyse
| Reagenz/Parameter | Menge/Wert |
| Methyl-4-(cyclopropylamino)-3-nitrobenzoat | 1.0 g |
| Natriumhydroxid (NaOH) | 0.34 g |
| Methanol | 20 mL |
| Wasser | 10 mL |
| 2 M Salzsäure (HCl) | bis pH 2–3 |
| Temperatur | 65 °C (Rückfluss) |
| Reaktionszeit | 4–6 Stunden |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 1,0 g Methyl-4-(cyclopropylamino)-3-nitrobenzoat in 20 mL Methanol in einem 50-mL-Rundkolben.
-
Fügen Sie eine Lösung von 0,34 g NaOH in 10 mL Wasser hinzu.
-
Erhitzen Sie die Mischung unter Rühren am Rückfluss (ca. 65 °C) für 4–6 Stunden, bis die DC eine vollständige Umsetzung anzeigt.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie das Methanol unter reduziertem Druck.
-
Verdünnen Sie den wässrigen Rückstand mit 20 mL Wasser und kühlen Sie ihn in einem Eisbad.
-
Säuern Sie die Lösung langsam unter Rühren mit 2 M HCl an, bis ein pH-Wert von 2–3 erreicht ist. Dabei fällt die Carbonsäure als Feststoff aus.
-
Sammeln Sie den Niederschlag durch Filtration, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn im Vakuum. Das Produkt, 4-(Cyclopropylamino)-3-nitrobenzoesäure, kann durch Umkristallisation weiter gereinigt werden.
DOT-Diagramm 2: Workflow zur Modifikation der Estergruppe
Abbildung 2: Strategien zur Modifikation der Estergruppe.
Strategie 3: Derivatisierung der sekundären Aminogruppe
Die sekundäre Cyclopropylaminogruppe ist nukleophil und kann durch Acylierung oder Alkylierung weiter funktionalisiert werden. Dies ermöglicht die Einführung einer Vielzahl von Substituenten, um die sterischen und elektronischen Eigenschaften in diesem Bereich des Moleküls zu verändern.
Wissenschaftlicher Hintergrund
Die N-Acylierung von sekundären Aminen ist eine robuste und gut etablierte Reaktion.[4] Sie wird typischerweise mit reaktiven Carbonsäurederivaten wie Acylchloriden oder Anhydriden in Gegenwart einer Base durchgeführt.[5] Die Base, oft ein tertiäres Amin wie Triethylamin oder Pyridin, dient dazu, den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und so die Reaktion voranzutreiben.[5]
Experimentelles Protokoll 3.1: N-Acylierung mit einem Acylchlorid
Dieses Protokoll beschreibt die Einführung einer Acylgruppe an den Stickstoff der Cyclopropylaminogruppe.
Begründung der experimentellen Vorgehensweise: Dichlormethan (DCM) ist ein inertes Lösungsmittel, das die Reaktanten gut löst. Triethylamin (TEA) wird als Base verwendet, um das entstehende HCl abzufangen, ohne mit dem Acylchlorid zu konkurrieren. Die Reaktion wird bei 0 °C gestartet, um eine mögliche exotherme Reaktion zu kontrollieren.
Tabelle 3: Reagenzien und Bedingungen für die N-Acylierung
| Reagenz/Parameter | Menge/Wert | Moläquivalente |
| Methyl-4-(cyclopropylamino)-3-nitrobenzoat | 1.0 g | 1.0 |
| Acylchlorid (z. B. Acetylchlorid) | 0.36 mL | 1.2 |
| Triethylamin (TEA) | 0.88 mL | 1.5 |
| Dichlormethan (DCM) | 40 mL | - |
| Temperatur | 0 °C bis Raumtemperatur | - |
| Reaktionszeit | 2–4 Stunden | - |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 1,0 g Methyl-4-(cyclopropylamino)-3-nitrobenzoat in 40 mL DCM in einem trockenen 100-mL-Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff).
-
Fügen Sie 0,88 mL Triethylamin hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam 0,36 mL Acetylchlorid (oder ein anderes Acylchlorid) tropfenweise zur gerührten Lösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 2–4 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Waschen Sie die Reaktionsmischung nach Abschluss der Reaktion nacheinander mit Wasser, 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt (Methyl-4-(N-acetyl-N-cyclopropylamino)-3-nitrobenzoat) durch Säulenchromatographie oder Umkristallisation.
Zusammenfassung und Ausblick
Die vorgestellten Protokolle bieten robuste und reproduzierbare Methoden zur selektiven Derivatisierung von Methyl-4-(cyclopropylamino)-3-nitrobenzoat. Durch die gezielte Modifikation der Nitrogruppe, der Estergruppe oder der sekundären Aminogruppe kann eine vielfältige Bibliothek von Analoga für das Screening in der Wirkstoffforschung synthetisiert werden. Jede dieser Transformationen führt zu Verbindungen mit unterschiedlichen physikochemischen und pharmakologischen Eigenschaften. Zukünftige Arbeiten könnten sich auf weitere Derivatisierungen konzentrieren, wie z. B. elektrophile aromatische Substitutionen am Benzolring oder komplexere Kupplungsreaktionen, um die chemische Vielfalt weiter zu erhöhen.
Referenzen
-
Fisher Scientific. (n.d.). Amidsynthese. Abgerufen von --INVALID-LINK--
-
Wikipedia. (2023). Acylierung. Abgerufen von --INVALID-LINK--
-
Química Organica. (n.d.). Reduktion von Nitro zu Amino und Oxidation von Amino zu Nitro. Abgerufen von --INVALID-LINK--
-
Houben-Weyl. (1957). Reduktion von aliphatischen Nitroverbindungen. Abgerufen von --INVALID-LINK--
-
Houben-Weyl. (1971). Umwandlung von aromatischen Nitroverbindungen. Abgerufen von --INVALID-LINK--
-
RWTH Publications. (2020). Direkte, Bor-vermittelte N-Funktionalisierung von Nitroverbindungen. Abgerufen von --INVALID-LINK--
-
LMU München. (2015). Organische Chemie 2. Abgerufen von --INVALID-LINK--
-
DoktorRichter - Mathe und Chemie. (2023, February 28). basische Esterhydrolyse - Verseifung - Mechanismus mit Beispiel einfach erklärt - Chemie [Video]. YouTube. --INVALID-LINK--
-
DocCheck Flexikon. (2014). Acylierung. Abgerufen von --INVALID-LINK--
-
Google Patents. (n.d.). EP0490379A3 - Diaminosäurederivate und pharmazeutische Zusammensetzungen. Abgerufen von --INVALID-LINK--
-
ResearchGate. (2009). Amin-Austausch und Kohlenstoff-Alkylierung / Amine-Exchange and Carbon-Alkylation. Abgerufen von --INVALID-LINK--
-
Google Patents. (n.d.). DE69013511T2 - Aminosäurederivate, verfahren zu ihrer herstellung und ihre verwendung als arzneimittel. Abgerufen von --INVALID-LINK--
References
- 1. DE69013511T2 - Aminosäurederivate, verfahren zu ihrer herstellung und ihre verwendung als arzneimittel. - Google Patents [patents.google.com]
- 2. Reduktion von Nitro zu Amino und Oxidation von Amino zu Nitro [quimicaorganica.org]
- 3. youtube.com [youtube.com]
- 4. Acylierung – Wikipedia [de.wikipedia.org]
- 5. Amidsynthese [fishersci.de]
Application Note: Mechanistic Insights and Synthetic Protocol for Methyl 4-(cyclopropylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a key chemical intermediate, valued for its role in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. Its structure, featuring a nitro group and a secondary amine on a benzoate scaffold, makes it a versatile building block for the development of novel therapeutic agents. The strategic placement of the electron-withdrawing nitro group activates the benzene ring for specific chemical transformations, a feature that is central to its utility. This application note provides a comprehensive overview of the synthesis of this compound, with a detailed exploration of the underlying reaction mechanisms, a field-proven experimental protocol, and expected characterization data.
Core Synthesis and Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry and is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups.
The Role of Substituents
In the case of the synthesis of this compound, the starting material is methyl 4-chloro-3-nitrobenzoate. The key to the success of the SNAr reaction lies in the electronic properties of the substituents on the benzene ring:
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group significantly reduces the electron density of the aromatic ring. This "activation" makes the ring susceptible to attack by nucleophiles. Crucially, the nitro group is positioned ortho to the chloro substituent, which is a leaving group. This geometric arrangement is vital for the stabilization of the reaction intermediate.
-
The Chloro Group (-Cl): The chloro group serves as a good leaving group in the context of SNAr reactions.
-
The Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing, further contributing to the activation of the ring towards nucleophilic attack.
Step-by-Step Reaction Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of cyclopropylamine on the carbon atom bearing the chloro group. This attack is facilitated by the electron-deficient nature of the aromatic ring. The lone pair of electrons on the nitrogen atom of cyclopropylamine forms a new C-N bond, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge of this intermediate is delocalized across the aromatic system and, significantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization to the intermediate, which is a key factor in the reaction's feasibility.
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored through the elimination of the chloride ion. The pair of electrons from the C-Cl bond collapses back into the ring, expelling the chloride leaving group and yielding the final product, this compound.
Experimental Protocol
This protocol is a detailed, self-validating system for the synthesis of this compound.
Materials and Reagents
-
Methyl 4-chloro-3-nitrobenzoate
-
Cyclopropylamine
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer for product characterization
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 4-chloro-3-nitrobenzoate (1.0 eq.) in a suitable volume of anhydrous dimethylformamide (DMF). To this solution, add triethylamine (1.5 eq.).
-
Causality: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate without protonating the nucleophile. Triethylamine acts as a non-nucleophilic base to scavenge the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
-
Addition of Nucleophile: While stirring the solution at room temperature, add cyclopropylamine (1.2 eq.) dropwise over a period of 15-20 minutes.
-
Causality: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material. The slow, dropwise addition helps to control any potential exotherm.
-
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Causality: Heating the reaction provides the necessary activation energy for the formation of the Meisenheimer complex and subsequent elimination. The reaction time is optimized to ensure high conversion while minimizing the formation of byproducts.
-
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, and brine.
-
Causality: The aqueous work-up is designed to remove the DMF solvent and any water-soluble impurities. The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove residual water from the organic layer. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Causality: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent system is critical for achieving good separation of the desired product from any unreacted starting materials or byproducts.
-
-
Product Characterization: The purified product should be a yellow solid. Characterize the final product by determining its melting point and acquiring its ¹H NMR, ¹³C NMR, and IR spectra. The expected yield is typically in the range of 85-95%.
Data Presentation
| Parameter | Expected Value/Observation |
| Appearance | Yellow Solid |
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.23 g/mol |
| Melting Point | Approx. 110-115 °C (Varies with purity) |
| Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.6 (m, 1H, cyclopropyl-CH), ~1.0 (m, 2H, cyclopropyl-CH₂), ~0.7 (m, 2H, cyclopropyl-CH₂) |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch), ~1530 & ~1340 (NO₂ stretch) |
Visualization of Reaction Mechanism
Caption: SNAr mechanism for the synthesis of this compound.
The Strategic Role of Methyl 4-(cyclopropylamino)-3-nitrobenzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic use of well-functionalized building blocks is paramount. Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a substituted nitroaromatic compound, has emerged as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its unique arrangement of a cyclopropylamino group, a nitro functionality, and a methyl ester on a benzene ring provides a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis and applications of this versatile molecule, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
The presence of the nitro group is particularly significant, as it can be readily reduced to an amino group, paving the way for the construction of heterocyclic systems.[1][2] Furthermore, nitro compounds themselves are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[1] The cyclopropyl moiety is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and potency. This technical guide will illuminate the synthetic pathways involving this compound, with a particular focus on its application in the synthesis of antiviral and kinase inhibitor scaffolds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 848819-82-9 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [3] |
| Molecular Weight | 236.22 g/mol | [3] |
| Appearance | Solid | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAAr) reaction. This process starts with a readily available precursor, methyl 4-chloro-3-nitrobenzoate, and utilizes cyclopropylamine as the nucleophile.
Reaction Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of methyl 4-chloro-3-nitrobenzoate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and cyclopropylamine (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Expected Yield: 85-95%
Note: The reaction conditions, including temperature and reaction time, may require optimization based on the scale of the reaction and the specific batch of reagents.
Application in the Synthesis of Bioactive Molecules
The strategic value of this compound lies in its role as a precursor to more complex, biologically active molecules. The key transformation is the reduction of the nitro group to an amine, which then enables the construction of fused heterocyclic systems.
Synthesis of Pimodivir (Antiviral Agent)
Pimodivir is an antiviral drug candidate that acts as an inhibitor of the influenza virus polymerase basic protein 2 (PB2).[4][5] The synthesis of Pimodivir utilizes this compound as a key starting material.
Caption: Key steps in the synthesis of Pimodivir from the title compound.
The reduction of the nitro group in this compound to form methyl 3-amino-4-(cyclopropylamino)benzoate is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-amino-4-(cyclopropylamino)benzoate.[2]
Expected Yield: Quantitative.
Note: Caution should be exercised when handling Pd/C and hydrogen gas due to their flammable nature.
The resulting diamine, methyl 3-amino-4-(cyclopropylamino)benzoate, is a versatile precursor for constructing imidazopyridine scaffolds, which are prevalent in many bioactive molecules.[6][7][8]
Materials:
-
Methyl 3-amino-4-(cyclopropylamino)benzoate
-
Appropriate cyclizing agent (e.g., a 1,3-dicarbonyl compound or its equivalent)
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol, toluene)
Procedure (General):
-
To a solution of methyl 3-amino-4-(cyclopropylamino)benzoate (1.0 eq) in a suitable solvent, add the cyclizing agent (1.0-1.2 eq).
-
Add a catalytic amount of an acid, such as acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Note: The specific cyclizing agent and reaction conditions will depend on the desired final imidazopyridine structure.
Synthesis of Kinase Inhibitors (e.g., FLT3 Inhibitors)
The imidazopyridine scaffold is a known "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors.[9][10] The diamine derived from this compound can be a key building block for the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are important therapeutic agents for acute myeloid leukemia (AML).[4][10][11]
The general synthetic strategy involves the reaction of the diamine with various electrophilic partners to construct the desired substituted imidazopyridine core, followed by further functionalization.
Synthesis of Novel Antibacterial Agents
Imidazopyridine derivatives have also demonstrated significant potential as antibacterial agents.[12][13] The versatile diamine intermediate can be utilized in combinatorial chemistry approaches to generate libraries of novel imidazopyridine compounds for screening against various bacterial strains.
Data Summary
The following table summarizes typical yield and analytical data for the key synthetic transformations discussed.
| Reaction | Starting Material | Product | Typical Yield (%) | Key Analytical Data |
| Nucleophilic Aromatic Substitution | Methyl 4-chloro-3-nitrobenzoate | This compound | 85-95 | ¹H NMR, ¹³C NMR, MS |
| Nitro Group Reduction | This compound | Methyl 3-amino-4-(cyclopropylamino)benzoate | >95 | ¹H NMR, ¹³C NMR, MS |
| Imidazopyridine Formation | Methyl 3-amino-4-(cyclopropylamino)benzoate | Imidazopyridine derivative | 60-80 | ¹H NMR, ¹³C NMR, MS, HRMS |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its straightforward synthesis and the strategic placement of its functional groups allow for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems like imidazopyridines. The application of this intermediate in the synthesis of the antiviral agent Pimodivir highlights its significance in drug discovery. Furthermore, its potential for the development of novel kinase inhibitors and antibacterial agents underscores the broad utility of this compound. As the demand for new therapeutics continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.
References
- 1. drum.lib.umd.edu [drum.lib.umd.edu]
- 2. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 对硝基苯甲酸甲酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-(cyclopropylamino)-3-nitrobenzoate as a Versatile Probe for Biological Systems
Introduction
The convergence of medicinal chemistry and chemical biology has spurred the development of small molecules that not only exert a therapeutic effect but also serve as probes to interrogate complex biological processes. Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a compound of interest, poised at the intersection of these fields. Its structure is characterized by two key moieties: a cyclopropylamine group and a nitrobenzoate scaffold. The cyclopropylamine motif is a privileged structure in drug discovery, known for its unique conformational rigidity and its role in mechanism-based enzyme inhibition.[1][2] Conversely, the nitroaromatic group is a well-established functionality in the design of fluorescent probes, particularly for detecting hypoxic environments and the activity of nitroreductase enzymes.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound as a biological probe. We will explore its potential as an enzyme inhibitor and as a fluorescent sensor for cellular hypoxia and nitroreductase activity.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is paramount for its application as a biological probe. The table below summarizes its key identifiers and computed properties.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.23 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)NC2CC2)--INVALID-LINK--[O-] |
General Synthesis Protocol
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following is a general protocol that can be adapted and optimized.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve Methyl 4-chloro-3-nitrobenzoate in anhydrous DMF in a round-bottom flask.
-
Add triethylamine to the solution to act as a base.
-
In a separate vial, dissolve cyclopropylamine in a small amount of DMF.
-
Add the cyclopropylamine solution dropwise to the reaction mixture while stirring.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.[8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.
-
Purity: The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Application Note 1: A Potential Enzyme Inhibitor
The presence of the cyclopropylamine moiety suggests that this compound could function as a mechanism-based inhibitor for certain enzymes, such as monoamine oxidases (MAO) or lysine-specific demethylase 1 (LSD1).[1][2][11] The strained cyclopropyl ring can undergo oxidative cleavage by flavin-dependent oxidases, leading to the formation of a reactive intermediate that covalently modifies the enzyme's flavin cofactor, resulting in irreversible inhibition.[12]
Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.[13][14][15][16]
Materials:
-
Purified target enzyme (e.g., MAO-A, MAO-B, or LSD1)
-
Substrate for the target enzyme
-
This compound (test inhibitor)
-
Known inhibitor for the target enzyme (positive control)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
Prepare the enzyme and substrate solutions in the assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test inhibitor or positive control.
-
Include wells with the enzyme and buffer only (no inhibitor) as a negative control.
-
Include wells with buffer and substrate only (no enzyme) as a background control.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Monitor Reaction:
-
Measure the product formation over time using a microplate reader at the appropriate wavelength. The method of detection will depend on the substrate and product (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for a typical enzyme inhibition assay.
Application Note 2: A Fluorescent Probe for Hypoxia and Nitroreductase Activity
Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to quenching by the electron-withdrawing nitro group.[17][18][19] Upon reduction of the nitro group to an electron-donating amino group, fluorescence can be "turned on".[3][20] This property makes this compound a candidate for a "turn-on" fluorescent probe for environments where nitro reduction occurs, such as in hypoxic tumor cells or in the presence of nitroreductase enzymes.[4][21][22]
Protocol: In Vitro Fluorescence Activation Assay
This protocol is designed to confirm the "turn-on" fluorescence properties of the probe upon reduction.
Materials:
-
This compound
-
Sodium dithionite (or another reducing agent)
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the probe in DMSO.
-
Dilute the stock solution in PBS to a suitable concentration (e.g., 10 µM).
-
Measure the fluorescence spectrum of the probe solution.
-
Add a reducing agent, such as sodium dithionite, to the solution.
-
Incubate for a sufficient time to allow for the reduction of the nitro group.
-
Measure the fluorescence spectrum of the reduced probe.
-
Compare the fluorescence intensity before and after reduction to determine the fluorescence enhancement.
Protocol: Nitroreductase Activity Assay
This protocol evaluates the ability of the probe to act as a substrate for nitroreductase.[23][24]
Materials:
-
This compound
-
Purified nitroreductase (NTR) enzyme
-
NADH or NADPH as a cofactor
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of the probe in the assay buffer.
-
Prepare different concentrations of the NTR enzyme.
-
In a 96-well plate, add the probe solution, NADH/NADPH, and the NTR enzyme.
-
Include a control with no enzyme.
-
Monitor the increase in fluorescence intensity over time using a microplate reader.
-
The rate of fluorescence increase is proportional to the NTR activity.
Protocol: Cell-Based Hypoxia Imaging
This protocol describes the use of the probe to visualize hypoxic conditions in cultured cells.[3][5][21]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium
-
Hypoxia chamber or incubator with adjustable O₂ levels
-
This compound
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable imaging dish or plate.
-
Culture one set of cells under normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., 1% O₂) for 12-24 hours.
-
Prepare a working solution of the probe in the cell culture medium.
-
Incubate the cells with the probe for a specified time (e.g., 1-2 hours).
-
Wash the cells with PBS to remove the excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Compare the fluorescence intensity between the normoxic and hypoxic cells.
Caption: Proposed mechanism for fluorescence activation.
Application Note 3: Assessment of Biological Activity
Before use as a reliable probe, it is crucial to understand the intrinsic biological effects of this compound, such as its cytotoxicity and cellular uptake.
Protocol: Cell Viability Assay (MTT/MTS)
This protocol determines the concentration range at which the probe is non-toxic to cells.[25][26][27][28][29]
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plate
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the probe. Include untreated cells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol: Cellular Uptake Assay
This protocol assesses whether the probe can enter cells, which is a prerequisite for its use as an intracellular probe.[30][31][32][33][34]
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an imaging dish or a multi-well plate.
-
Incubate the cells with a non-toxic concentration of the probe for various time points.
-
Wash the cells with PBS to remove the extracellular probe.
-
Visualize the intracellular fluorescence using a fluorescence microscope.
-
Alternatively, harvest the cells and quantify the cellular uptake using a flow cytometer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry and radiochemistry of hypoxia-specific, radiohalogenated nitroaromatic imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. latrobe.edu.au [latrobe.edu.au]
- 7. resolvemass.ca [resolvemass.ca]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. westmont.edu [westmont.edu]
- 18. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chalcogen.ro [chalcogen.ro]
- 20. pubs.acs.org [pubs.acs.org]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT assay overview | Abcam [abcam.com]
- 27. broadpharm.com [broadpharm.com]
- 28. chondrex.com [chondrex.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. m.youtube.com [m.youtube.com]
- 31. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 34. OPG [opg.optica.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to help you improve your synthesis yield and purity.
I. Reaction Overview & Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, Methyl 4-chloro-3-nitrobenzoate, is treated with cyclopropylamine. The electron-withdrawing nitro group in the ortho position to the chlorine leaving group activates the aromatic ring for nucleophilic attack.
The generally accepted mechanism for this SNAr reaction involves a two-step addition-elimination process.[1][2] First, the nucleophile (cyclopropylamine) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] In the second, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Recent studies and computational analyses, however, suggest that some SNAr reactions may proceed through a concerted mechanism, particularly when good leaving groups like chloride are involved.[3] For practical purposes in optimizing this specific synthesis, considering the factors that stabilize the Meisenheimer-like transition state remains a valuable approach.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
A. Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. While the nitro group activates the ring, SNAr reactions can still require elevated temperatures to proceed at a reasonable rate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction temperature in increments of 10°C or extend the reaction time and observe the consumption of the starting material.
-
-
Poor Solubility of Starting Materials: If the reactants are not well-dissolved, the reaction kinetics will be slow.
-
Solution: Ensure you are using an appropriate solvent. Dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally effective for SNAr reactions as they can solvate the reactants and the charged intermediate.[2]
-
B. Side Reactions:
-
Competing Reactions with the Solvent: Some solvents can compete with your desired nucleophile.
-
Solution: Stick to robust dipolar aprotic solvents. Avoid protic solvents which can react with strong bases if used.
-
-
Decomposition of Starting Material or Product: High temperatures can sometimes lead to decomposition.
-
Solution: If you suspect decomposition (e.g., significant color change to dark tar-like material), try running the reaction at a lower temperature for a longer duration.
-
C. Issues with Reagents:
-
Purity of Starting Materials: Impurities in the Methyl 4-chloro-3-nitrobenzoate or cyclopropylamine can interfere with the reaction.
-
Solution: Verify the purity of your starting materials by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If necessary, purify them before use.
-
-
Stoichiometry of Reactants: The ratio of cyclopropylamine to the aryl halide is crucial.
-
Solution: Using a slight excess of cyclopropylamine (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: One of the most common "extra" spots is the starting Methyl 4-chloro-3-nitrobenzoate.
-
Hydrolysis of the Ester: If there is water present in your reaction mixture, particularly under basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[4]
-
Prevention: Use anhydrous solvents and reagents to minimize water content.
-
-
Di-substitution or other competing reactions: While less common for this specific substrate, highly activated aromatic systems can sometimes undergo further reactions.
Question 3: My product is difficult to purify. What are the best practices for purification?
Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or certain side products.
-
Recrystallization: This is often the most effective method for obtaining a highly pure solid product.
-
Recommended Solvents: A common technique is to dissolve the crude product in a hot solvent and then allow it to cool slowly, causing the pure product to crystallize out.[5] A mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether) can be effective. Experiment with different solvent systems to find the optimal one for your product.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The exact ratio will depend on the polarity of your product and impurities. Monitor the fractions by TLC to isolate the pure product.
-
Question 4: Should I use a base in my reaction?
Answer: The use of a base is a common strategy in SNAr reactions involving amine nucleophiles.
-
Role of the Base: The reaction generates HCl as a byproduct, which can protonate the cyclopropylamine, rendering it non-nucleophilic. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to scavenge this acid and maintain a supply of the free amine nucleophile.[2]
-
Recommendation: The addition of a mild inorganic base like potassium carbonate is generally recommended to improve the reaction rate and yield.
III. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-chloro-3-nitrobenzoate | 215.59[6] | 10.0 | 1.0 |
| Cyclopropylamine | 57.09 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO), anhydrous | - | - | - |
| Ethyl Acetate | - | - | - |
| Hexanes | - | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to dissolve the solids.
-
Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low yield or purity issues.
IV. References
-
Vertex AI Search. 848819-82-9|this compound|BLD Pharm.
-
Quora. What is the synthesis of methyl 3-nitrobenzoate?
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
-
PMC - NIH. Concerted Nucleophilic Aromatic Substitutions.
-
Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry.
-
Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
-
University of South Alabama. Preparation of Methyl 3-nitrobenzoate.
-
PubChem. Methyl 4-(benzylamino)-3-nitrobenzoate | C15H14N2O4 | CID 12064511.
-
Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
-
ResearchGate. (PDF) Methyl 4-nitrobenzoate.
-
PubChem. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797.
-
ChemicalBook. Methyl 3-methyl-4-nitrobenzoate synthesis.
-
ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
-
YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
-
Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate.
-
Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF.
-
Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.
-
PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions.
-
PubChem. Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate.
-
PubChem - NIH. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816.
-
Google Patents. US20180334443A1 - An improved process for synthesis of lenalidomide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 4-(cyclopropylamino)-3-nitrobenzoate Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate?
The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen atom of cyclopropylamine attacks the electron-deficient carbon atom of an activated aromatic ring, typically Methyl 4-fluoro-3-nitrobenzoate or Methyl 4-chloro-3-nitrobenzoate. The fluorine atom is an excellent leaving group in this context.[1][2] The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂) ortho to the leaving group, which stabilizes the intermediate Meisenheimer complex and lowers the activation energy for the substitution.[3]
Q2: Why is my reaction yield consistently low, with significant amounts of starting material left over?
Low conversion is a common process control issue. Several factors could be at play:
-
Insufficient Temperature or Time: SNAr reactions, while activated, still require sufficient thermal energy. If the reaction temperature is too low or the duration is too short, the reaction may not proceed to completion.
-
Stoichiometry: Ensure at least a stoichiometric equivalent of cyclopropylamine is used. Often, a slight excess of the amine (1.1-1.5 equivalents) is employed to drive the reaction forward. A base (e.g., K₂CO₃, DIPEA) is also required to neutralize the acid (HF or HCl) formed during the reaction; an insufficient amount of base can stall the reaction.
-
Reagent Purity: The purity of your starting materials is critical. Impurities in the Methyl 4-halo-3-nitrobenzoate or the cyclopropylamine can inhibit the reaction.
Q3: I've observed a significant impurity that is more polar than my product on TLC and has a molecular weight of 14 Da less than the expected product. What is it?
This is a strong indicator of 4-(cyclopropylamino)-3-nitrobenzoic acid , the product of ester hydrolysis. The methyl ester group (-COOCH₃) can be saponified (hydrolyzed) to a carboxylic acid (-COOH) under basic conditions, especially in the presence of water.[4][5] Since the SNAr reaction is typically run with a base, any moisture in the reagents or solvent can promote this side reaction. The resulting carboxylic acid is significantly more polar and will have a lower Rf value on a TLC plate.
Q4: My LC-MS analysis shows an impurity with the exact same mass as my desired product. What could be the cause?
The most likely culprit is a positional isomer, Methyl 2-(cyclopropylamino)-3-nitrobenzoate or Methyl 4-(cyclopropylamino)-2-nitrobenzoate . This type of impurity typically originates from the starting material, Methyl 4-fluoro-3-nitrobenzoate. The synthesis of this precursor involves the nitration of methyl benzoate or a derivative. While the directing groups strongly favor the desired isomer, small quantities of other positional isomers can be formed during the nitration process.[6][7] If these isomers are not removed during the purification of the starting material, they will react alongside it to produce isomeric side products.
Troubleshooting Guide: Common Side Products
This table summarizes the most common side products, their likely causes, and actionable solutions to mitigate their formation.
| Observed Issue | Potential Side Product | Likely Cause | Suggested Solution / Prevention |
| More polar spot on TLC; Mass peak at [M-14] | 4-(cyclopropylamino)-3-nitrobenzoic acid | Hydrolysis of the methyl ester due to moisture and base.[4] | Ensure all reagents, solvents, and glassware are rigorously dried. Use an anhydrous base. |
| LC-MS peak with identical mass as product | Isomeric Products (e.g., Methyl 4-(cyclopropylamino)-2-nitrobenzoate) | Use of starting material (Methyl 4-fluoro-3-nitrobenzoate) containing positional isomers from its synthesis.[6] | Verify the purity of the starting material by NMR or LC-MS before starting the reaction. Purify if necessary. |
| Minor, higher molecular weight impurity | N-cyclopropyl-4-(cyclopropylamino)-3-nitrobenzamide | Amide formation via reaction of cyclopropylamine with the methyl ester of another product molecule. | This is more likely at elevated temperatures. Avoid excessive heating or prolonged reaction times. |
| LC-MS peak corresponding to starting material | Methyl 4-fluoro-3-nitrobenzoate | Incomplete reaction. | Increase reaction temperature, extend reaction time, or use a slight excess of cyclopropylamine and base. |
| Unexpected ether-containing impurity | Methyl 4-alkoxy-3-nitrobenzoate | Use of a nucleophilic solvent (e.g., methanol, ethanol) that competes with cyclopropylamine.[8] | Use a non-nucleophilic, polar aprotic solvent such as DMSO, DMF, or Acetonitrile.[9] |
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic route and the formation of key side products.
Caption: Main reaction and key side product pathways.
Experimental Protocol: Remediation of Acidic Impurity
Should the hydrolysis side product, 4-(cyclopropylamino)-3-nitrobenzoic acid, be present in your crude product mixture, it can often be removed with a simple acid-base extraction.
Protocol for Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic carboxylic acid impurity, converting it to its water-soluble sodium salt.
-
Causality: The desired product, being a neutral ester, will remain in the organic layer, while the deprotonated carboxylate salt will partition into the aqueous layer.
-
-
Separation: Gently shake the funnel, venting frequently to release any CO₂ gas that may form. Allow the layers to separate fully, then drain the lower aqueous layer.
-
Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified ester product.
-
Validation: Confirm the removal of the impurity and the purity of the final product using TLC or LC-MS analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. aiinmr.com [aiinmr.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. communities.springernature.com [communities.springernature.com]
Technical Support Center: Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Welcome to the Technical Support Center for Methyl 4-(cyclopropylamino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the proper storage and handling of this compound. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended temperature range is between 2-8°C.[4] The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen.[1][4] For optimal preservation of purity, storing under an inert atmosphere, such as argon or nitrogen, is advised to minimize the risk of oxidative degradation.[4]
Q2: How sensitive is this compound to light?
Q3: Can I store this compound at room temperature?
Short-term storage at room temperature in a desiccator may be acceptable for immediate use. However, for long-term stability and to minimize the potential for degradation, refrigerated conditions (2-8°C) are strongly recommended.[4]
Q4: What are the signs that my sample of this compound may have degraded?
A noticeable change in the physical appearance of the compound, such as a significant color change (e.g., darkening) or a change in its crystalline form, can be an indicator of degradation.[4] If you observe any such changes, it is advisable to re-analyze the material for purity before proceeding with your experiments.
Q5: What materials are incompatible with this compound?
As an aromatic nitro compound, this compound should be stored away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2][5] Contact with these substances can lead to vigorous and potentially hazardous reactions, compromising the stability of the compound.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color or appearance of the solid | 1. Exposure to air and/or light: The compound may be undergoing oxidation or photodegradation.[4] 2. Moisture absorption: The container may not have been sealed properly.[4] | 1. Ensure the container is tightly sealed after each use and store it in a dark location. Purging the container with an inert gas like argon or nitrogen before sealing can further prevent oxidation.[4] 2. Store the compound in a desiccator, particularly if it is being handled frequently at room temperature.[4] |
| Inconsistent or unexpected experimental results | 1. Compound degradation: Suboptimal storage conditions or extended storage duration may have compromised the purity of the compound. 2. Contamination: The compound may have been inadvertently contaminated during handling. | 1. If the compound has been stored for a prolonged period or under less-than-ideal conditions, it is recommended to verify its purity using an appropriate analytical technique (e.g., HPLC, NMR). 2. Always use clean spatulas and equipment when handling the compound. Avoid introducing any impurities into the stock container. |
| Difficulty in dissolving the compound | 1. Incorrect solvent selection: The compound may have limited solubility in the chosen solvent. 2. Degradation: Degraded material may exhibit different solubility characteristics. | 1. Consult the technical data sheet for recommended solvents and solubility information. 2. If degradation is suspected, confirm the purity of the compound before further use. |
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[4] | To minimize degradation and preserve long-term stability. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[4] | To prevent oxidation. |
| Container | Tightly sealed, light-resistant (amber or opaque)[1][4] | To protect from moisture and light. |
| Location | Dry, well-ventilated area[1][2][3] | To prevent moisture absorption and ensure a safe storage environment. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, strong bases[2][5] | To avoid hazardous chemical reactions. |
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in a known volume of acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a working standard of a suitable concentration (e.g., 0.1 mg/mL).
3. HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-350 nm for nitroaromatic compounds).
-
Injection Volume: 10 µL
4. Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution to be tested.
-
Analyze the chromatogram for the presence of any impurity peaks. The purity can be estimated by the area percentage of the main peak.
Logical Workflow for Storage and Handling
Caption: Decision workflow for the proper storage and handling of this compound.
References
Technical Support Center: Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate (CAS No. 848819-82-9)[1]. This document is designed for researchers, chemists, and process development professionals who are utilizing this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the challenges of this synthesis, ensuring a successful and efficient outcome.
The primary route to this molecule is the nucleophilic aromatic substitution (SNAr) of Methyl 4-fluoro-3-nitrobenzoate with cyclopropylamine. This guide focuses on overcoming the common hurdles associated with this specific transformation.
Section 1: Reaction Overview and Mechanism
The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the highly nucleophilic cyclopropylamine attacks the electron-deficient aromatic ring, displacing the fluoride leaving group. The reaction is facilitated by the strong electron-withdrawing nitro group positioned para to the leaving group, which is essential for stabilizing the negatively charged intermediate.[2][3]
Reaction Scheme:
Methyl 4-fluoro-3-nitrobenzoate + Cyclopropylamine → this compound
The mechanism involves two key steps:
-
Nucleophilic Attack: The amine attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Departure: The aromaticity is restored by the elimination of the fluoride ion, yielding the final product.
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis and purification of the target compound.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Welcome to the Technical Support Center dedicated to the synthesis and optimization of Methyl 4-(cyclopropylamino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction between Methyl 4-chloro-3-nitrobenzoate and cyclopropylamine. The success of this reaction is highly dependent on carefully controlled conditions to maximize yield and purity. This guide provides a comprehensive resource to navigate the intricacies of this synthesis.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich cyclopropylamine (the nucleophile) attacks the electron-deficient aromatic ring of Methyl 4-chloro-3-nitrobenzoate at the carbon bearing the chlorine atom (the leaving group). The presence of the strongly electron-withdrawing nitro group ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack and stabilizing the negatively charged intermediate, known as a Meisenheimer complex.
Caption: SNAr reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common challenges. A systematic approach to troubleshooting is recommended.
Q: My reaction has resulted in a very low yield or no desired product. What are the primary causes and how can I address them?
A: Low yields in this SNAr reaction can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Insufficient Activation of the Aromatic Ring: The SNAr reaction is driven by the electron-withdrawing nature of the nitro group. If the starting material is impure, the reaction may not proceed efficiently.
-
Solution: Ensure the purity of your Methyl 4-chloro-3-nitrobenzoate starting material using techniques like NMR or melting point analysis.
-
-
Poor Nucleophilicity of Cyclopropylamine: The concentration and purity of cyclopropylamine are critical.
-
Solution: Use a fresh, high-purity source of cyclopropylamine. Consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: The optimal temperature for this reaction is typically in the range of 50-80°C. Start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the intermediate and influencing the reaction rate.
-
Solution: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the Meisenheimer complex.
-
-
Presence of Water: Water can react with the starting material and affect the nucleophilicity of the amine.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Q: I am observing multiple spots on my TLC, suggesting the formation of impurities. What are the likely side products and how can I minimize them?
A: The most common side product in this reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(cyclopropylamino)-3-nitrobenzoic acid . This is often caused by the presence of water or harsh basic conditions.
-
Minimization Strategies:
-
Anhydrous Conditions: As mentioned previously, ensure your reaction is carried out under dry conditions.
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (Et3N) or an inorganic base like potassium carbonate (K2CO3) to neutralize the HCl generated during the reaction. Stronger bases like NaOH or KOH should be avoided as they can promote ester hydrolysis.
-
Temperature Control: Avoid excessive heating, which can accelerate hydrolysis.
-
Another potential, though less common, side reaction is the di-substitution of the aromatic ring if other leaving groups are present. However, with Methyl 4-chloro-3-nitrobenzoate, this is unlikely under controlled conditions.
Issue 3: Difficult Purification
Even with a good yield, isolating the pure product can be challenging.
Q: My crude product is difficult to purify. What are the recommended purification methods?
A: The primary method for purifying this compound is recrystallization .
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this product, a mixed solvent system of ethanol and water or isopropanol and water is often effective.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot alcohol (ethanol or isopropanol).
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point).
-
Add a small amount of hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent mixture.
-
Dry the crystals under vacuum.
-
If recrystallization fails to yield a pure product, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane is a reliable alternative.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants?
A1: A slight excess of cyclopropylamine (1.1 to 1.5 equivalents) relative to Methyl 4-chloro-3-nitrobenzoate (1.0 equivalent) is recommended to ensure the reaction goes to completion. The base, such as triethylamine or potassium carbonate, should be used in at least a stoichiometric amount (1.0 to 2.0 equivalents) to neutralize the generated HCl.
Q2: How long should the reaction be run?
A2: Reaction times can vary from a few hours to overnight, depending on the temperature and the specific reactants. It is crucial to monitor the reaction's progress by TLC. The reaction is considered complete when the spot corresponding to the starting material (Methyl 4-chloro-3-nitrobenzoate) is no longer visible.
Q3: Can I use a different leaving group instead of chlorine?
A3: Yes, other halogens like fluorine can be used. In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. A fluorine leaving group would likely lead to a faster reaction rate due to its high electronegativity, which further activates the aromatic ring to nucleophilic attack.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the compound.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Experimental Protocols
Synthesis of Methyl 4-chloro-3-nitrobenzoate (Starting Material)
This protocol outlines the synthesis of the starting material from 4-chloro-3-nitrobenzoic acid.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Triethylamine
-
Acetyl chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid (e.g., 5.0 g, 24.8 mmol) in methanol (200 mL) in a round-bottom flask.
-
Add triethylamine (4.15 mL, 29.8 mmol).
-
Cool the mixture in an ice-salt bath.
-
Slowly add acetyl chloride (3.19 mL, 44.7 mmol) dropwise.
-
Stir the reaction mixture under reflux for 6 hours.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water (100 mL) and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ether (10 mL) to obtain white crystals of Methyl 4-chloro-3-nitrobenzoate. A typical yield is around 92%[1].
Representative Synthesis of this compound
This is a representative protocol based on typical SNAr conditions for similar substrates. Optimization may be necessary.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Cyclopropylamine
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq).
-
Add potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Dissolve the starting materials in a minimal amount of anhydrous DMSO.
-
Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 60-80°C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. These are starting points and may require optimization for specific experimental setups.
| Parameter | Recommended Range | Rationale |
| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents stabilize the Meisenheimer complex. |
| Temperature | 50 - 80 °C | Balances reaction rate with minimizing side reactions. |
| Base | K2CO3, Et3N | Neutralizes HCl without promoting ester hydrolysis. |
| Cyclopropylamine (eq) | 1.1 - 1.5 | A slight excess drives the reaction to completion. |
| Base (eq) | 1.0 - 2.0 | Ensures complete neutralization of the acid byproduct. |
| Typical Yield | 70 - 95% | Dependent on purity of reagents and optimization of conditions. |
Conclusion
The synthesis of this compound is a well-established yet nuanced reaction. By understanding the underlying SNAr mechanism and carefully controlling key reaction parameters, researchers can consistently achieve high yields of the desired product. This guide provides the necessary information to troubleshoot common issues and optimize the reaction conditions for a successful outcome.
References
Technical Support Center: Impurity Profiling of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Welcome to the technical support center for the impurity profiling of Methyl 4-(cyclopropylamino)-3-nitrobenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential analytical challenges and offers robust solutions in a direct question-and-answer format. Our goal is to empower you to anticipate, troubleshoot, and resolve issues encountered during the characterization of this important pharmaceutical intermediate.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses common questions regarding the origin, identification, and control of impurities associated with this compound.
Q1: What are the most likely process-related impurities I should expect during the synthesis of this compound?
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between Methyl 4-chloro-3-nitrobenzoate and cyclopropylamine. Based on this pathway, the primary process-related impurities arise from unreacted starting materials, by-products, and intermediates.[1][2]
-
Unreacted Starting Materials:
-
Methyl 4-chloro-3-nitrobenzoate: The primary starting material. Its presence indicates an incomplete reaction.[3]
-
Cyclopropylamine: A volatile starting material that is typically used in excess and removed during workup, but traces may remain.
-
-
Key By-products:
-
Isomeric Impurities: Depending on the purity of the starting nitrobenzoate, positional isomers may be present. For example, impurities from the nitration of methyl benzoate can include ortho- and para-isomers.[4][5]
-
Di-substituted Products: Reaction of the product with another molecule of a reactive species.
-
-
Intermediates: In multi-step syntheses, residual amounts of intermediates from previous steps can carry over.
Q2: What potential degradation products could form during stability studies or from improper storage?
Degradation impurities can arise from exposure to heat, light, humidity, or reactive excipients.[6] For this compound, the most anticipated degradation pathways are:
-
Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-(cyclopropylamino)-3-nitrobenzoic acid . This is a very common degradation product for ester-containing active pharmaceutical ingredients (APIs).
-
Oxidation: The amine group could be susceptible to oxidation, leading to various oxidized species.
-
Photodegradation: Nitroaromatic compounds can be light-sensitive. Forced degradation studies under photolytic stress (as per ICH Q1B guidelines) are essential to identify potential photodegradants.
Q3: What are the regulatory expectations for identifying and controlling these impurities?
Regulatory bodies like the ICH (International Council for Harmonisation) provide a clear framework for impurity management in new drug substances.[7][8][9] The key guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[10][11]
Key thresholds from ICH Q3A that dictate the requirements are summarized below:
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale |
| Reporting Threshold | 0.05% | The level above which an impurity must be reported in a regulatory submission. |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | The level above which the structure of an impurity must be confirmed. |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | The level above which an impurity's biological safety must be established.[11] |
It is critical to develop analytical methods with a limit of quantification (LOQ) below the reporting threshold of 0.05%.
Q4: Which analytical techniques are most suitable for impurity profiling of this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling.[12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities in pharmaceuticals due to its high resolution and sensitivity.[6][13] A reversed-phase HPLC method with UV detection is the standard starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity identification.[14] It provides molecular weight information that is crucial for elucidating the structures of unknown peaks observed in HPLC.[15] Electrospray Ionization (ESI) is a common ionization technique for this type of molecule.[14]
-
Gas Chromatography (GC): Primarily used for analyzing volatile impurities, such as residual solvents (ICH Q3C).[8] It can also be used for volatile process impurities if they are thermally stable.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during method development and routine analysis.
Q: I am observing unexpected peaks in my HPLC chromatogram. How do I identify their source?
A: This is a common challenge. A systematic approach is key to identifying the source of extraneous peaks.
Logical Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A systematic workflow for identifying unknown peaks.
-
Analyze Blanks: Inject your mobile phase and sample diluent. Peaks present in the blank runs originate from the solvent or the HPLC system itself ("ghost peaks").
-
Review the Synthesis: Compare the retention times of your unknown peaks with available standards of starting materials and known by-products.
-
Perform Co-injection: Spike your sample with a known standard. If the peak area of an existing peak increases without any change in shape or retention time, it confirms the identity of that impurity.
-
Utilize LC-MS: If the impurity is unknown, LC-MS analysis is the next logical step. The mass-to-charge ratio (m/z) of the peak will provide the molecular weight, offering the first critical clue to its identity.[14]
Q: My impurity quantification results are inconsistent between runs. What are the likely causes?
A: Poor reproducibility in quantification is often traced back to issues with sample preparation, method robustness, or instrument performance.
-
Sample Preparation:
-
Incomplete Dissolution: Ensure the sample is fully dissolved in the diluent. Sonication can aid dissolution.
-
Sample Instability: The API or impurities may be degrading in the diluent. Prepare samples fresh and consider using amber vials if the compounds are light-sensitive.
-
-
Method Robustness:
-
Inadequate Chromatography: Poor separation (resolution < 1.5) between the impurity and the main peak or another impurity can lead to integration errors.
-
Integration Parameters: Ensure consistent peak integration parameters are used across all analyses. Avoid manual integration where possible.
-
-
Instrument Performance:
-
Leaky Pump Seals: This can cause fluctuations in mobile phase composition, leading to shifting retention times and variable peak areas.
-
Inconsistent Injection Volume: Check the autosampler for air bubbles in the syringe or sample loop.
-
Q: I'm struggling to separate a critical impurity from the main API peak. What HPLC method development strategies can I employ?
A: Achieving adequate resolution for a closely eluting impurity requires systematic optimization of chromatographic parameters.
-
Modify Mobile Phase Strength (% Organic): Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can drastically alter the elution order and separation.
-
Adjust pH: If the impurity has an ionizable functional group (like a carboxylic acid from hydrolysis), adjusting the mobile phase pH can significantly impact its retention and selectivity. For acidic impurities, a lower pH (e.g., 2.5-3.0 using formic or phosphoric acid) will suppress ionization and increase retention on a C18 column.
-
Change Stationary Phase: If modifying the mobile phase is insufficient, try a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl or a Cyano column, which offer different retention mechanisms (e.g., pi-pi interactions).
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: RP-HPLC Method for Impurity Quantification
This protocol describes a starting point for a reversed-phase HPLC method suitable for quantifying process and degradation impurities.
A. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape and is MS-compatible.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B | A gradient is necessary to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Nitroaromatic compounds typically have strong absorbance in this region.[17] |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | A diluent that is compatible with the mobile phase and effectively dissolves the sample. |
B. System Suitability Test (SST)
Before running samples, the system's performance must be verified.
-
Prepare a solution containing the main compound and a known impurity.
-
Inject this solution six times.
-
Verify the following criteria:
-
Tailing Factor (Asymmetry): Should be between 0.8 and 1.5 for the main peak.
-
Resolution (Rs): Must be > 2.0 between the main peak and the known impurity.
-
Precision (%RSD): The relative standard deviation of the peak areas for six replicate injections should be ≤ 2.0%.
-
Protocol 2: General Workflow for Unknown Impurity Identification
This workflow outlines the process from detecting an unknown peak to elucidating its structure.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijnrd.org [ijnrd.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. tasianinch.com [tasianinch.com]
- 10. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. rroij.com [rroij.com]
- 13. iajps.com [iajps.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. Methyl p-nitrobenzoate | SIELC Technologies [sielc.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Methyl 4-(cyclopropylamino)-3-nitrobenzoate Scale-Up Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the scale-up synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our guidance is rooted in established chemical principles and practical, field-proven insights to ensure safety, efficiency, and reproducibility.
I. Synthesis Overview & Critical Stages
The synthesis of this compound is typically a two-step process starting from a substituted benzoate. Each stage presents unique scale-up challenges that require careful consideration.
-
Electrophilic Aromatic Substitution (Nitration): The synthesis of the key intermediate, Methyl 4-chloro-3-nitrobenzoate, via the nitration of Methyl 4-chlorobenzoate. The primary concerns are managing the highly exothermic nature of the reaction and ensuring high regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of Methyl 4-chloro-3-nitrobenzoate with cyclopropylamine to yield the final product. Challenges include reaction kinetics, solvent selection, and purification.
Below is a workflow diagram illustrating the synthetic sequence.
Technical Support Center: Troubleshooting Derivatization Reactions of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Welcome to the technical support center for "Methyl 4-(cyclopropylamino)-3-nitrobenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common derivatization reactions involving this versatile intermediate. The following question-and-answer format addresses specific experimental challenges, explains the underlying chemical principles, and offers field-proven solutions to streamline your research and development efforts.
Section 1: Selective Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation for this molecule, opening up a plethora of subsequent derivatization possibilities, most notably amide bond formation. However, this reduction requires careful consideration to preserve the ester and cyclopropylamino functionalities.
Question 1: My nitro group reduction is incomplete, or I'm seeing a mixture of products. What are the likely causes and how can I improve the reaction?
Answer: Incomplete reduction or the formation of side products during the reduction of the nitro group in this compound is a common issue. The primary challenges are the potential for over-reduction, side reactions, or incompatibility of reagents with the other functional groups.
Potential Causes and Solutions:
-
Inadequate Reducing Agent or Conditions: The choice of reducing agent is critical for achieving high yield and selectivity.
-
Catalytic Hydrogenation (H₂/Pd/C): While often effective, catalytic hydrogenation can sometimes lead to dehalogenation if other halogens are present on the molecule, and the reaction needs to be carefully monitored to prevent over-reduction of other functional groups.[1] Ensure your catalyst is active and not poisoned.
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are robust methods for nitro group reduction.[2] However, the strongly acidic conditions can lead to hydrolysis of the methyl ester. If you suspect ester hydrolysis, a milder acidic workup or an alternative reducing agent is recommended.
-
Chemoselective Methods: For preserving the ester group, a highly recommended method is the use of sodium borohydride (NaBH₄) in the presence of a catalyst like iron(II) chloride (FeCl₂).[3][4][5] This system is known to be highly chemoselective for the reduction of nitro groups while leaving ester functionalities intact.[3][4][5] Another option is catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a palladium catalyst.[1]
-
-
Steric Hindrance: The substituents on the aromatic ring can influence the rate of reduction. While not excessively bulky, the cyclopropylamino group may have a minor effect. Ensure adequate reaction time and temperature.
-
Work-up Issues: During the workup of reductions performed in acidic media, it is crucial to carefully neutralize the reaction mixture to a basic pH to ensure the newly formed amine is in its free base form for extraction.[6]
Experimental Protocol: Selective Nitro Group Reduction using NaBH₄/FeCl₂ [3][4][5]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of THF and water.
-
Reagent Addition: Add FeCl₂ (1 equivalent) to the solution and stir until dissolved.
-
Reduction: Cool the mixture in an ice bath and slowly add NaBH₄ (2.5 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Comparison of Common Nitro Group Reduction Methods
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| H₂/Pd/C | H₂ gas, Ethanol/Methanol | High yield, clean reaction | Potential for over-reduction, requires specialized equipment |
| Fe/HCl | Iron powder, HCl | Inexpensive, robust | Acidic conditions may hydrolyze the ester |
| SnCl₂·2H₂O | Ethanol/Ethyl Acetate | Mild, selective for nitro over many carbonyls | Stoichiometric tin waste |
| NaBH₄/FeCl₂ | THF/Water | Highly chemoselective for nitro over ester | Requires careful control of reagent addition |
Section 2: Hydrolysis of the Methyl Ester
Converting the methyl ester to a carboxylic acid is another key derivatization, enabling subsequent amide coupling reactions with a different amine.
Question 2: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid, but the reaction is sluggish or I am getting unwanted side products. What should I consider?
Answer: The hydrolysis of the methyl ester in this compound can be accomplished under either acidic or basic conditions. However, the presence of the nitro and cyclopropylamino groups can influence the reaction.
Potential Causes and Solutions:
-
Basic Hydrolysis (Saponification): This is often the preferred method as it is generally irreversible.[7]
-
Incomplete Hydrolysis: The reaction may require elevated temperatures and a sufficient excess of base (e.g., NaOH or LiOH) in a solvent mixture like THF/water or methanol/water.
-
Side Reactions: The nitro group is generally stable under basic conditions. However, prolonged heating at high temperatures could lead to decomposition. The secondary amine is also generally stable, but strong bases at high temperatures could potentially lead to unwanted reactions.
-
Work-up: After saponification, the reaction mixture will contain the carboxylate salt. It is crucial to acidify the mixture to a pH of around 3-4 to protonate the carboxylate and precipitate the carboxylic acid.[8]
-
-
Acidic Hydrolysis: This is a reversible reaction and often requires a large excess of water to drive the equilibrium towards the products.[9]
-
Slow Reaction Rate: Acid-catalyzed hydrolysis can be slow. The use of a strong acid like sulfuric acid or hydrochloric acid in a mixture of water and an organic solvent (like dioxane) at reflux is typically required.
-
Stability of the Cyclopropyl Group: Strong acidic conditions and high temperatures should be used with caution, as very harsh conditions could potentially lead to the opening of the cyclopropyl ring, although this is generally unlikely under standard hydrolysis conditions.
-
Experimental Protocol: Basic Hydrolysis of the Methyl Ester [8]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH is ~3-4.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the carboxylic acid.
Section 3: Derivatization of the Amine Functionalities
This molecule offers two distinct amine functionalities for derivatization: the secondary cyclopropylamino group and the primary aromatic amine that can be generated from the reduction of the nitro group.
Question 3: I have reduced the nitro group to an amine and now want to perform an acylation to form an amide. I am observing low yields and/or di-acylation. How can I achieve selective acylation?
Answer: After the reduction of the nitro group, you have a diamine derivative. Selective acylation can be challenging due to the presence of two nucleophilic amine groups.
Potential Causes and Solutions:
-
Reactivity of the Amines: The newly formed aromatic amine is generally more nucleophilic than the existing secondary cyclopropylamino group due to electronic effects. However, the cyclopropylamino group is still reactive.
-
Di-acylation: Using an excess of the acylating agent (e.g., acyl chloride or anhydride) will likely lead to the acylation of both amine groups. To achieve mono-acylation, it is crucial to control the stoichiometry of the acylating agent. A slow addition of a slight excess (e.g., 1.1 equivalents) of the acylating agent to a solution of the diamine at a low temperature can favor mono-acylation of the more reactive aromatic amine.
-
Choice of Acylating Agent and Coupling Reagents:
-
Acyl Chlorides/Anhydrides: These are highly reactive and may be difficult to control for selective acylation.
-
Amide Coupling Reagents (e.g., HATU, HOBt/EDC): When coupling a carboxylic acid to the diamine, standard peptide coupling reagents can be used. These reactions are often more controllable than using highly reactive acyl chlorides.[10]
-
Question 4: I want to perform a reaction specifically at the secondary cyclopropylamino group. How can I achieve this while the nitro group is still present?
Answer: The secondary cyclopropylamino group is nucleophilic and can undergo reactions such as alkylation or acylation.
Potential Causes and Solutions:
-
Reactivity: The cyclopropylamino group is a secondary amine and will react with suitable electrophiles.
-
Protecting Groups: If you need to perform a reaction elsewhere on the molecule and want to avoid side reactions at the cyclopropylamino group, you could consider protecting it. However, the introduction and removal of a protecting group adds steps to your synthesis.
-
Direct Derivatization: For reactions like N-alkylation, you can react this compound with an alkyl halide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent like DMF.
Section 4: Advanced Derivatizations: Cross-Coupling Reactions
The aromatic core of this compound and its derivatives can be further functionalized using powerful cross-coupling reactions.
Question 5: I am trying to use a derivative of this compound in a Suzuki or Buchwald-Hartwig reaction, but the reaction is not working well. What are the key considerations?
Answer: The success of cross-coupling reactions is highly dependent on the electronic and steric properties of the substrates, as well as the choice of catalyst, ligand, and base.
-
Suzuki Coupling:
-
Electronic Effects: The presence of both an electron-donating amino group and an electron-withdrawing nitro/ester group can complicate the electronic nature of the aromatic ring. If you have converted the molecule to an aryl halide, the oxidative addition step of the Suzuki catalytic cycle can be affected. Electron-rich aryl chlorides can be challenging substrates for oxidative addition.[11]
-
Catalyst and Ligand: For challenging substrates, the use of specialized phosphine ligands (e.g., Buchwald ligands) can be beneficial.[12]
-
Nitroarenes as Coupling Partners: Recent advances have shown that nitroarenes can be directly used as electrophilic coupling partners in Suzuki reactions, proceeding via cleavage of the Ar-NO₂ bond.[12] This could be a potential pathway to explore, avoiding the need to first convert the nitro group to a halide.
-
-
Buchwald-Hartwig Amination:
-
Nitroarenes as Substrates: It has been demonstrated that nitroarenes can undergo Buchwald-Hartwig amination directly.[13][14][15] This reaction allows for the formation of a new C-N bond at the position of the nitro group. This could be a powerful method for derivatizing your molecule.
-
Ligand and Base Choice: The success of these reactions is highly dependent on the choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and the appropriate base.[13][14][15]
-
Section 5: General Troubleshooting and Purification
Question 6: I am struggling with the purification of my derivatized products. What are some effective strategies?
Answer: The purification of substituted aromatic compounds, especially those containing both nitro and amino groups, can be challenging due to their polarity and potential for interaction with silica gel.
Purification Strategies:
-
Column Chromatography:
-
Nitro Compounds: Nitro compounds are generally moderately polar and can be purified using standard silica gel chromatography with solvent systems like hexane/ethyl acetate.
-
Amino Compounds: Aromatic amines are more polar and can exhibit tailing on silica gel due to interactions with acidic silanol groups. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent.
-
Use amine-functionalized silica gel for chromatography.[16]
-
-
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for obtaining highly pure material.
-
Acid/Base Extraction: For amino-containing compounds, you can perform an acid wash (e.g., with 1M HCl) to extract the basic amine into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your purified amine.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Nitro Group Reduction
Caption: Decision tree for troubleshooting the selective reduction of the nitro group.
Diagram 2: Derivatization Pathways
Caption: Key derivatization pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 [ouci.dntb.gov.ua]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 16. biotage.com [biotage.com]
Validation & Comparative
Spectral Analysis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Comparative Guide
In the landscape of drug discovery and fine chemical synthesis, unambiguous structural elucidation is the bedrock of progress. For novel compounds like Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a multi-technique spectroscopic approach is not just best practice; it is a necessity for validating molecular identity and purity. This guide provides an in-depth analysis of the expected spectral characteristics of this molecule, grounded in a comparative analysis with structurally related compounds. We will explore the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal links between molecular structure and spectral output.
Predicted Spectral Interpretation: this compound
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, ester, and cyclopropyl protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The benzene ring is substituted with three groups: a methoxycarbonyl (-COOCH₃), a nitro (-NO₂), and a cyclopropylamino (-NH-cPr) group. This substitution pattern will result in three distinct aromatic proton signals.
-
The proton ortho to the nitro group and meta to the amino group (H-2) is expected to be the most deshielded, appearing as a doublet around δ 8.5 ppm.
-
The proton ortho to both the ester and nitro groups (H-6) will likely appear as a doublet of doublets around δ 8.0 ppm.
-
The proton ortho to the amino group and meta to the ester (H-5) will be the most shielded of the aromatic protons, appearing as a doublet around δ 7.0 ppm, due to the electron-donating nature of the amino group.
-
-
Ester Methyl Group (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester (-OCH₃) is expected in this region.
-
Cyclopropylamino Group (δ 0.6-3.0 ppm):
-
The N-H proton will likely appear as a broad singlet or a doublet (if coupling to the cyclopropyl methine is resolved) around δ 4.5-5.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.
-
The single cyclopropyl methine proton (-CH-) will be a multiplet around δ 2.5-3.0 ppm.
-
The four cyclopropyl methylene protons (-CH₂-) will be diastereotopic and are expected to appear as two distinct multiplets in the upfield region of δ 0.6-1.2 ppm.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected in this downfield region.
-
Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons due to the asymmetric substitution. The carbons directly attached to the nitro group and the amino group will be significantly shifted.
-
Ester Methyl Carbon (δ ~52 ppm): The methyl group of the ester will appear here.
-
Cyclopropyl Carbons (δ 10-35 ppm): The cyclopropyl methine carbon will be around δ 30-35 ppm, while the two methylene carbons will be in the highly shielded region of δ 10-15 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretch (3350-3310 cm⁻¹): A single, sharp to medium absorption band is characteristic of a secondary amine.[1]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and methyl groups) will be just below 3000 cm⁻¹.
-
C=O Stretch (1720-1700 cm⁻¹): A strong, sharp absorption band corresponding to the ester carbonyl group is a key diagnostic peak.
-
NO₂ Stretches (1530-1500 cm⁻¹ and 1350-1300 cm⁻¹): Two strong absorptions are expected for the asymmetric and symmetric stretching of the nitro group.
-
C-N Stretch (1335-1250 cm⁻¹): The stretching vibration for an aromatic amine C-N bond is expected in this region.[1][2]
Mass Spectrometry (MS)
Electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺.
-
Molecular Ion Peak: For C₁₁H₁₂N₂O₄, the expected monoisotopic mass is 236.0797 u. The high-resolution mass spectrum should confirm this elemental composition.
-
Key Fragmentation: Aromatic esters often exhibit fragmentation through the loss of the alkoxy group (-OCH₃) from the molecular ion.[3][4][5] Another common fragmentation for N-cyclopropylanilines involves the irreversible ring-opening of the cyclopropyl group upon oxidation.[6]
Comparative Spectral Analysis
To ground our predictions in experimental data, we will compare the expected spectral features of our target molecule with those of two key structural analogs: Methyl 4-amino-3-nitrobenzoate and N-cyclopropylaniline .
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features | Key FT-IR Features |
| This compound (Predicted) | Aromatic: ~8.5 (d), ~8.0 (dd), ~7.0 (d); N-H: ~4.5-5.5; OCH₃: ~3.9 (s); Cyclopropyl CH: ~2.8 (m); Cyclopropyl CH₂: ~0.6-1.2 (m) | C=O: ~165; Aromatic: 110-155; OCH₃: ~52; Cyclopropyl CH: ~32; Cyclopropyl CH₂: ~12 | N-H: ~3330 (1 band); C=O: ~1710; NO₂: ~1520, ~1340 |
| Methyl 4-amino-3-nitrobenzoate (Experimental Analog) | Aromatic signals in similar regions but with different splitting. Presence of a broad NH₂ signal. Absence of cyclopropyl signals.[7][8][9] | Similar aromatic and ester carbon signals. Absence of cyclopropyl carbon signals. | NH₂: Two N-H bands (~3400, ~3300 cm⁻¹); C=O: ~1715; NO₂: ~1525, ~1345 |
| N-cyclopropylaniline (Experimental Analog) | Aromatic signals typical of a monosubstituted aniline. Presence of N-H and cyclopropyl signals. Absence of ester and nitro group effects.[10] | Aromatic signals for a monosubstituted ring. Presence of cyclopropyl carbon signals. | N-H: ~3350 (1 band). Absence of C=O and NO₂ bands. |
This comparison highlights how the unique combination of functional groups in this compound would lead to a distinctive spectral fingerprint, clearly differentiable from its precursors or simpler analogs. The presence of the cyclopropyl signals in the upfield NMR region and the single N-H stretch in the IR are key identifiers when compared to Methyl 4-amino-3-nitrobenzoate.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR sample preparation, acquisition, and processing.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[11][12][13] The sample should be fully dissolved; if any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[14]
-
Instrument Setup: Insert the NMR tube into a spinner, adjust the depth, and place it in the spectrometer's autosampler or manual probe.
-
Acquisition: The instrument's software should be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity. Standard ¹H and ¹³C{¹H} experiments should be run, along with 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.
-
Processing: The resulting Free Induction Decay (FID) should be processed with an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis (typically to the residual solvent peak).[11]
FT-IR Spectroscopy
Caption: Comparison of FT-IR sample preparation methods.
Detailed Steps (ATR Method):
-
Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.[15]
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
-
Acquisition: Acquire the sample spectrum. The final spectrum presented should be the ratio of the sample scan to the background scan.
High-Resolution Mass Spectrometry (HRMS)
Caption: Workflow for HRMS sample preparation and analysis via ESI.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample, typically in the range of 1-10 µM, using a solvent compatible with ESI such as methanol or acetonitrile.[16][17] It is critical to ensure the sample is free of non-volatile salts or buffers.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Ionization: Use electrospray ionization in positive ion mode (ESI+). The source parameters should be optimized to maximize the signal of the ion of interest.
-
Analysis: Acquire a high-resolution full scan spectrum. The accurate mass of the observed protonated molecular ion ([M+H]⁺) should be used to confirm the elemental formula. If further structural information is needed, a tandem MS (MS/MS) experiment can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Conclusion
The structural elucidation of this compound is readily achievable through a combined spectroscopic approach. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data present a unique spectral fingerprint. Key identifying features include the upfield signals of the cyclopropyl group in NMR, the single N-H stretch in the IR spectrum distinguishing it from a primary amine, and a precise molecular weight confirmed by HRMS. By comparing this predicted data with experimental spectra from structural analogs and adhering to rigorous experimental protocols, researchers can confidently verify the synthesis and purity of this and other novel chemical entities.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. whitman.edu [whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl 4-amino-3-nitrobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Rutgers_MS_Home [react.rutgers.edu]
Guide to Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Comparative Analysis of a Key Synthetic Building Block
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, nitrobenzoate derivatives serve as pivotal intermediates, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. Their unique electronic properties, governed by the strongly electron-withdrawing nitro group, make them essential precursors for a wide array of bioactive molecules, from antifungal agents to kinase inhibitors.[1][2][3] This guide provides a detailed comparative analysis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate against other common nitrobenzoate derivatives, offering insights into their synthesis, reactivity, and application.
The core of this analysis lies in understanding how subtle structural modifications on the benzoate ring dictate the molecule's utility. We will explore the transition from common halogenated precursors to the introduction of a sophisticated cyclopropylamino moiety, a functional group often associated with enhanced metabolic stability and target-binding affinity in modern drug discovery.
The Chemical Landscape: Reactivity of 4-Substituted-3-Nitrobenzoates
The reactivity of methyl 3-nitrobenzoate derivatives is dominated by the electronic influence of two key functional groups: the methyl ester and the nitro group. Both are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[4] However, this electronic arrangement makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present at a position ortho or para to the nitro group.
In the context of methyl 4-substituted-3-nitrobenzoates, the substituent at the C4 position is para to the ester and ortho to the nitro group. This positioning is ideal for activating the C4 position for SNAr, allowing for the displacement of leaving groups like halogens (F-, Cl-) by various nucleophiles.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
This inherent reactivity makes halogenated nitrobenzoates, such as Methyl 4-fluoro-3-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate, highly valuable and common starting points for diversification.
Comparative Analysis of Key Nitrobenzoate Derivatives
The choice of a specific nitrobenzoate derivative is a critical decision in a synthetic campaign, directly impacting reaction conditions, yield, and purification strategies. Below, we compare this compound with its common precursors and structural analogs.
Physical and Chemical Properties
A summary of the key physical properties provides a foundational basis for comparison, influencing choices related to solvents, reaction temperatures, and purification methods.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 848819-82-9 | C₁₁H₁₂N₂O₄ | 236.22 | N/A |
| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | C₈H₆FNO₄ | 199.14 | N/A |
| Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 | C₈H₆ClNO₄ | 215.59 | 78-84 |
| Methyl 4-amino-3-nitrobenzoate | 3987-92-6 | C₈H₈N₂O₄ | 196.16 | N/A |
| Methyl 4-methyl-3-nitrobenzoate | 10259-24-2 | C₉H₉NO₄ | 195.17 | N/A |
Synthetic Precursors: The Halogenated Nitrobenzoates
1. Methyl 4-fluoro-3-nitrobenzoate (CAS: 329-59-9) This derivative is a highly effective substrate for SNAr reactions.[11] Fluorine's high electronegativity makes the C4 carbon exceptionally electrophilic, facilitating attack by nucleophiles. Although fluoride is a poorer leaving group than chloride in terms of anion stability, the rate-determining step in many SNAr reactions is the initial nucleophilic attack. The strong activation provided by the fluorine atom often leads to faster reaction rates at lower temperatures compared to its chloro-analog.
2. Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6) As a widely used intermediate, this compound offers a balance of reactivity and cost-effectiveness.[6] While the chlorine is less activating than fluorine, it is a better leaving group, which can be advantageous in the second step of the SNAr mechanism (expulsion of the halide). Reactions with this substrate may require slightly higher temperatures or longer reaction times compared to the fluoro derivative, but it remains a robust and reliable choice for synthesizing a variety of compounds.[5][12]
The Target Compound: this compound (CAS: 848819-82-9)
The introduction of the cyclopropylamino group marks a significant transformation from a simple intermediate to a more advanced building block. The cyclopropyl moiety is a "bioisostere" for other groups and can confer desirable properties such as increased potency, improved metabolic stability, and reduced off-target effects. The synthesis of this compound is a direct application of the SNAr chemistry discussed, typically proceeding from one of the halogenated precursors. The secondary amine of cyclopropylamine acts as the nucleophile, displacing the halide at the C4 position.
Caption: Synthetic transformation to the target compound.
Experimental Data & Protocols
To provide a practical context, this section details the synthesis of a key precursor and its subsequent conversion to an aminated derivative, representing a typical workflow.
Protocol 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate
This protocol is based on the esterification of 4-chloro-3-nitrobenzoic acid, a common and efficient method.[5] The causality behind this choice is the high yield and purity of the product obtained through a straightforward reflux reaction.
Objective: To synthesize Methyl 4-chloro-3-nitrobenzoate via Fischer esterification.
Materials:
-
4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol)
-
Methanol (200 mL)
-
Triethylamine (4.15 mL, 29.8 mmol)
-
Acetyl chloride (3.19 mL, 44.7 mmol)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid (5.0 g) in methanol (200 mL) in a round-bottom flask.
-
Add triethylamine (4.15 mL) to the solution.
-
Cool the reaction mixture in an ice-salt bath.
-
Slowly add acetyl chloride (3.19 mL) dropwise. Rationale: Acetyl chloride reacts with methanol in situ to generate HCl, which catalyzes the esterification. This is a safer alternative to adding concentrated acid directly.
-
Stir the reaction mixture under reflux for 6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in water (100 mL) and extract twice with ethyl acetate (100 mL each).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.[5]
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ether (10 mL) to obtain white crystals of Methyl 4-chloro-3-nitrobenzoate.
Expected Results:
-
Yield: ~4.81 g (92%).[5]
-
Melting Point: 79-80 °C.[5]
-
TLC: Rf = 0.55 (Ethyl acetate/Cyclohexane = 7/3).[5]
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of Methyl 4-chloro-3-nitrobenzoate with cyclopropylamine. The conditions are based on analogous reactions reported for similar substrates.[12]
Objective: To synthesize the target compound via SNAr reaction.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (4.31 g, 20 mmol)
-
Cyclopropylamine (2.76 mL, 40 mmol)
-
Potassium carbonate (5.52 g, 40 mmol)
-
Dimethyl sulfoxide (DMSO) (100 mL)
Step-by-Step Procedure:
-
To a round-bottom flask, add Methyl 4-chloro-3-nitrobenzoate (4.31 g), potassium carbonate (5.52 g), and DMSO (100 mL). Rationale: DMSO is a polar aprotic solvent that excels at solvating the cationic species, accelerating SNAr reactions. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction.
-
Add cyclopropylamine (2.76 mL) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water (400 mL).
-
The product should precipitate as a solid. If it separates as an oil, stir vigorously until solidification occurs.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMSO and salts.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or isopropanol if necessary.
Structure-Activity Relationship (SAR) Insights
The transition from a simple halogenated precursor to a more complex derivative like this compound is driven by the pursuit of enhanced biological activity.
-
Nitro Group: The nitro group is a critical pharmacophore. It is a strong hydrogen bond acceptor and its presence is often linked to antimicrobial and antitubercular activities.[3][13] Its electron-withdrawing nature also polarizes the molecule, which can be crucial for receptor binding.
-
C4-Substituent: The nature of the group at the C4 position directly modulates the molecule's properties:
-
Halogens (F, Cl): Primarily serve as reactive handles (leaving groups) for synthesis. They have minimal direct interaction with biological targets in this context.
-
Amino Group (-NH₂): The reduction of the nitro group to an amine is a common subsequent step, transforming the molecule into an aniline derivative. This introduces a basic, hydrogen-bond-donating group, drastically altering the molecule's physicochemical properties and biological profile.
-
Cyclopropylamino Group: This group adds lipophilicity compared to a simple amino group, which can enhance membrane permeability. The rigid cyclopropyl ring can also provide a favorable conformational constraint for binding to a protein's active site. Studies on other scaffolds have shown that N-cyclopropyl groups can significantly improve potency and pharmacokinetic profiles.
-
Research into 3-methyl-4-nitrobenzoate derivatives has demonstrated their potential as antifungal agents against various Candida strains, with MIC values in the low micromolar range.[2] This suggests that the 4-amino-3-nitrobenzoate scaffold is a promising starting point for developing new therapeutics, and derivatives like this compound are logical next-generation compounds to explore in such programs.
Conclusion
This compound represents a strategically important evolution from common nitrobenzoate precursors like the 4-fluoro and 4-chloro derivatives. While the halogenated compounds are indispensable as reactive intermediates, the introduction of the cyclopropylamino moiety yields a building block with significantly more potential for direct integration into drug discovery programs. The synthetic accessibility of this compound via robust SNAr methodology, coupled with the favorable pharmacological properties often associated with the cyclopropyl group, makes it a valuable tool for researchers and scientists. Understanding the comparative chemistry of these derivatives allows for informed decisions in the design and execution of synthetic routes targeting novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved QUESTION 3 Methyl m-nitrobenzoate is less reactive | Chegg.com [chegg.com]
- 5. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 848819-82-9|this compound|BLD Pharm [bldpharm.com]
- 10. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide: Methyl 4-(cyclopropylamino)-3-nitrobenzoate as a Strategic Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the privileged scaffolds employed by medicinal chemists, the cyclopropylamine moiety stands out for its unique combination of structural rigidity, metabolic stability, and ability to serve as a key pharmacophore.[1][2] This guide provides an in-depth comparison of Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a versatile chemical intermediate, against other cyclopropylamine compounds and alternative structural motifs. We will explore its synthetic utility, compare its performance-driving characteristics with relevant alternatives, and provide validated experimental protocols for its application, offering researchers a comprehensive resource for leveraging this powerful building block.
The Ascendancy of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropane ring into a drug candidate is a strategic decision aimed at conferring several advantageous properties. The three-membered ring's inherent strain results in shorter, stronger C-H bonds, reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This structural feature also imparts significant conformational constraint, which can lock a molecule into a bioactive conformation, thereby increasing binding affinity and selectivity for its biological target.[1][2] Cyclopropylamine-containing compounds are integral to several classes of therapeutics, including inhibitors of Lysine-Specific Demethylase 1 (LSD1) for oncology and Monoamine Oxidase (MAO) for neurological disorders, as well as potent antibiotics like Ciprofloxacin.[5][6]
Section 1: A Profile of this compound
This compound is a highly functionalized building block designed for multi-step synthetic campaigns. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the cyclopropylamine, the nitro group, and the methyl ester.
-
Cyclopropylamine: The core motif, providing the desirable properties of metabolic stability and structural rigidity.
-
Nitro Group: A versatile functional handle that can be readily reduced to a primary amine, opening pathways for amide bond formation, sulfonylation, or participation in the synthesis of heterocyclic rings.
-
Methyl Ester: Can be hydrolyzed to a carboxylic acid or directly converted into amides, providing another point for diversification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 848819-82-9 | [7] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [7] |
| Molecular Weight | 236.22 g/mol | [7] |
| Appearance | Solid (typical) |
| Storage | Sealed in dry, 2-8°C |[7] |
The strategic arrangement of these groups makes this compound an ideal starting point for constructing complex molecular architectures common in drug discovery programs.
This intermediate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing effect of the nitro group activates the aromatic ring for substitution at the C4 position.
Caption: Synthetic route to this compound.
Section 2: Comparative Analysis with Alternative Building Blocks
The true value of a chemical building block is understood through comparison. Here, we evaluate this compound against structurally and functionally related alternatives.
Aniline moieties are common in drug molecules but are also known structural alerts due to their potential for oxidative metabolism, which can lead to the formation of reactive, toxic metabolites.[8][9] The replacement of anilines with saturated, sp³-rich bioisosteres is a key strategy in modern medicinal chemistry to mitigate these risks.[8][10][11] The cyclopropylamine group serves as an excellent bioisostere for aniline, often improving pharmacokinetic properties while retaining biological activity.[8]
Caption: Bioisosteric replacement of aniline with a cyclopropylamine motif.
Table 2: Comparative Properties of Aniline vs. Cyclopropylamine Analogs
| Parameter | Typical Aniline Derivative | Corresponding Cyclopropylamine Analog | Rationale for Improvement |
|---|---|---|---|
| Metabolic Stability | Lower (Susceptible to oxidation) | Higher (Resistant to CYP-mediated oxidation) | The high C-H bond dissociation energy of the cyclopropyl ring reduces susceptibility to hydrogen atom abstraction by CYP enzymes.[3] |
| Toxicity Profile | Potential for hepatotoxicity | Generally lower toxicity | Avoids the formation of reactive quinone-imine intermediates associated with aniline metabolism.[3][12] |
| 3D Shape (Fsp³) | Low (Planar) | High (Defined 3D vector) | The sp³-rich nature of the cyclopropyl group increases the three-dimensionality of the molecule, which can improve solubility and reduce off-target activity.[11] |
| Intellectual Property | Crowded chemical space | Novel chemical space | Provides opportunities for developing new intellectual property.[10] |
To understand the specific contribution of the cyclopropyl group, we can compare its properties to a non-cyclic, sterically similar analog, such as an isopropyl group.
Table 3: Performance Comparison: Cyclopropylamino vs. Isopropylamino Benzoates
| Property | Methyl 4-(isopropylamino)-3-nitrobenzoate | This compound | Advantage of Cyclopropyl |
|---|---|---|---|
| Metabolic Stability | Moderate | High | The cyclopropyl ring is more resistant to N-dealkylation and oxidation compared to the isopropyl group.[3] |
| Conformational Rigidity | Low (Free C-N bond rotation) | High (Restricted rotation) | The rigid ring structure reduces the entropic penalty upon binding to a target, potentially increasing affinity.[1][2] |
| Biological Activity | Varies | Often enhanced | The unique electronic properties and defined vector of the cyclopropyl group can lead to specific, favorable interactions with enzyme active sites (e.g., LSD1, MAO).[5] |
The choice to use a cyclopropylamine over a simple alkylamine is a deliberate design element to enhance drug-like properties, particularly metabolic half-life and target potency.
Section 3: Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of cyclopropylamine-containing compounds.
This protocol describes a standard SNAr reaction for synthesizing the title compound.
-
Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl 4-chloro-3-nitrobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, 5 mL per 1.0 mmol of substrate).
-
Addition of Amine: Add cyclopropylamine (1.5 eq) to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol assesses the metabolic stability of a compound, a critical parameter in drug development.
-
Incubation Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound (e.g., this compound or a downstream analog) to the pre-warmed master mix to a final concentration of 1 µM.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The percentage of the compound remaining at each time point is plotted against time. The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the concentration versus time plot. A longer half-life indicates greater metabolic stability.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
This compound is more than just another chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to address fundamental challenges in drug design. Its primary advantage lies in introducing the metabolically robust and conformationally rigid cyclopropylamine moiety, a proven bioisostere for problematic anilines. When compared to simple alkylamino analogs, it offers superior pharmacokinetic potential. The compound's additional functional handles—the nitro group and methyl ester—provide the synthetic versatility required for constructing diverse chemical libraries aimed at discovering next-generation therapeutics. By understanding the comparative benefits and applying the robust protocols outlined in this guide, researchers can effectively leverage this compound to accelerate the development of safer and more efficacious drugs.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopropylamine - general description and application [georganics.sk]
- 7. 848819-82-9|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. cresset-group.com [cresset-group.com]
- 10. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Analysis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a nitroaromatic ring and a cyclopropylamine moiety, makes it a versatile building block. However, the very reactivity that makes it useful also presents challenges in controlling its purity. Impurities, even in trace amounts, can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.
Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of process understanding and regulatory compliance. This guide provides an in-depth examination of a primary High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. It further compares this established method with viable alternatives, offering the data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.
The Workhorse Method: Reversed-Phase HPLC with UV Detection
For the analysis of moderately polar, aromatic compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.[1][2] It offers a powerful combination of high resolution, sensitivity, and reproducibility.
Principle of Separation
The core of RP-HPLC lies in the hydrophobic interactions between the analyte and the stationary phase.[1] A non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) is used in conjunction with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[1] Analytes are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
Detailed Experimental Protocol: A Validated Approach
This protocol represents a robust starting point for the purity analysis of this compound.
Instrumentation and Consumables:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (or Formic Acid for MS-compatibility).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (L1 packing), 150 x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for the aromatic ring system. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid helps to protonate residual silanols on the stationary phase, reducing peak tailing for the basic amine group.[3] Acetonitrile is a common strong solvent with good UV transparency. |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 30% B, ramping to 80% B over 15 minutes) is recommended to ensure elution of both polar and non-polar impurities within a reasonable timeframe.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance in the UV region. 254 nm is a common wavelength that provides good sensitivity for the parent compound and many potential impurities. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.
Workflow Visualization
The following diagram illustrates the standard operating procedure for the HPLC purity analysis.
Caption: Standard workflow for HPLC purity analysis.
Ensuring Trustworthiness: The Role of Method Validation
A described protocol is only as reliable as its validation. To ensure the method is suitable for its intended purpose—purity analysis—it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[5][6][7]
Key Validation Parameters for a Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by running blanks, placebo (if in a formulation), and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of analyte.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. This is critical for impurity analysis.
By systematically evaluating these parameters, a laboratory can provide objective evidence that the HPLC method is reliable, reproducible, and fit for purpose.[8]
Comparative Guide: Alternative Analytical Approaches
While the described RP-HPLC method is a robust standard, alternative and complementary techniques can offer significant advantages in specific contexts.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (< 2 µm) and instrumentation capable of handling much higher backpressures.
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10.
-
Resolution: Smaller particles lead to sharper peaks and better separation of closely eluting impurities.
-
Sensitivity: Sharper peaks result in greater peak height, improving detection limits.
-
Solvent Reduction: Lower flow rates and shorter run times significantly decrease solvent consumption.
-
-
Disadvantages:
-
Higher Cost: UHPLC systems are more expensive than conventional HPLC systems.
-
Increased Demands: Requires higher purity solvents and is more susceptible to clogging from particulate matter.
-
HPLC with Mass Spectrometric Detection (LC-MS)
Replacing the UV detector with a mass spectrometer provides an orthogonal detection method based on the mass-to-charge ratio of the analytes.
-
Advantages:
-
Impurity Identification: Provides molecular weight information, which is invaluable for identifying unknown impurities without the need to synthesize standards.
-
Enhanced Specificity: Can distinguish between co-eluting compounds if they have different masses.
-
Higher Sensitivity: Selected Ion Monitoring (SIM) mode can offer superior sensitivity for specific target impurities.
-
-
Disadvantages:
-
Mobile Phase Constraints: Requires volatile mobile phase modifiers (e.g., formic acid or ammonium acetate instead of phosphoric acid).[9]
-
Complexity & Cost: LC-MS systems are significantly more complex and expensive to purchase and maintain.
-
Quantitative Challenges: Response can be less uniform between compounds compared to UV, often requiring individual calibration curves for accurate quantification.
-
Performance Comparison
The following table summarizes the key performance attributes of each technique for this specific application.
| Parameter | Standard HPLC-UV | UHPLC-UV | HPLC-MS |
| Primary Use | Routine QC, Purity Assay | High-Throughput Screening, Complex Mixtures | Impurity Identification, Trace Analysis |
| Typical Run Time | 15 - 25 minutes | 2 - 5 minutes | 15 - 25 minutes (or faster with UHPLC front-end) |
| Resolution | Good | Excellent | Good (separation dependent on LC) |
| Sensitivity (LOD/LOQ) | Good | Very Good | Excellent (especially in SIM mode) |
| Quantitative Reliability | Excellent (Area % or external std.) | Excellent | Good (requires specific calibration) |
| Impurity Identification | No (retention time only) | No (retention time only) | Yes (provides molecular weight) |
| Relative Cost |
|
|
|
| Ease of Use | High | Medium | Low |
Decision Framework: Selecting the Right Tool for the Job
The choice of analytical technique is driven by the specific requirements of the task at hand, balancing performance with practical constraints like cost and available expertise.
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity analysis of this compound is most reliably and routinely accomplished using a validated reversed-phase HPLC method with UV detection. This approach provides the accuracy, precision, and robustness required for quality control in a pharmaceutical development setting. For applications demanding higher throughput or enhanced resolution of complex impurity profiles, UHPLC offers a significant performance upgrade. When the definitive identification of unknown impurities is paramount, the coupling of liquid chromatography with mass spectrometry is the indispensable tool of choice. By understanding the principles, protocols, and comparative strengths of these techniques, scientists can confidently select and implement the most appropriate method to ensure the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. starodub.nl [starodub.nl]
- 9. Separation of 4-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Analytical Characterization of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a key structural motif in medicinal chemistry, often serving as a precursor in the synthesis of complex therapeutic agents. Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Rigorous analytical characterization is therefore not merely a quality control measure but a foundational component of the drug development process.
This guide will explore the primary analytical techniques for the comprehensive characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each technique, provide adaptable experimental protocols, and present comparative data to aid in the interpretation of results.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate a spectrum with distinct signals for the aromatic protons, the cyclopropyl protons, the N-H proton, and the methyl ester protons.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (position 2) | ~8.5 | d | ~2.0 |
| Aromatic H (position 6) | ~7.8 | dd | ~9.0, 2.0 |
| Aromatic H (position 5) | ~7.0 | d | ~9.0 |
| Methyl Ester (-OCH₃) | ~3.9 | s | - |
| Cyclopropyl CH (methine) | ~2.6 | m | - |
| N-H | ~8.8 (broad) | s | - |
| Cyclopropyl CH₂ (methylene) | ~0.9 | m | - |
| Cyclopropyl CH₂ (methylene) | ~0.6 | m | - |
Note: Predicted values are based on analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.
Causality in Chemical Shifts: The electron-withdrawing nitro group (-NO₂) and the ester group (-COOCH₃) deshield the aromatic protons, shifting them downfield. The proton at position 2 is most affected by the nitro group, hence its predicted downfield shift. The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-NH | ~145 |
| Aromatic C-COOCH₃ | ~135 |
| Aromatic CH (position 6) | ~130 |
| Aromatic CH (position 2) | ~125 |
| Aromatic CH (position 5) | ~115 |
| Methyl Ester (-OCH₃) | ~52 |
| Cyclopropyl CH (methine) | ~24 |
| Cyclopropyl CH₂ (methylene) | ~7 |
Note: Predicted values are based on analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1710-1730 | Strong |
| N-O Stretch (Asymmetric) | 1520-1560 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| N-O Stretch (Symmetric) | 1340-1380 | Strong |
| C-O Stretch (Ester) | 1100-1300 | Strong |
Interpretation of Key Peaks: The strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[1] The two strong bands in the regions of 1540 cm⁻¹ and 1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[1] The presence of an N-H stretch confirms the secondary amine functionality.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectral Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 236 | [M]⁺ (Molecular Ion) |
| 205 | [M - OCH₃]⁺ |
| 190 | [M - NO₂]⁺ |
| 177 | [M - COOCH₃]⁺ |
Fragmentation Pathway Rationale: Under electron ionization, the molecular ion is formed. Common fragmentation pathways for nitroaromatic esters include the loss of the alkoxy group from the ester, the loss of the nitro group, and cleavage of the entire ester group.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Alternative HPLC Methodologies:
| Method | Stationary Phase | Mobile Phase | Detection | Advantages | Disadvantages |
| Reversed-Phase | C18 | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% formic acid) | UV-Vis (e.g., 254 nm) | Widely applicable, good for moderately polar compounds. | May require derivatization for compounds with poor chromophores. |
| Normal-Phase | Silica | Hexane/Ethyl Acetate | UV-Vis | Good for separating isomers. | Sensitive to water content in the mobile phase. |
For this compound, a reversed-phase HPLC method with UV detection is a suitable starting point due to the presence of a strong chromophore (the nitroaromatic ring system).
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Visualization of Analytical Workflows
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion: A Multi-faceted Approach to Ensure Quality
The characterization of this compound requires a multi-technique approach to ensure its identity, structure, and purity. NMR spectroscopy provides the definitive structural assignment, while IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. Finally, HPLC is indispensable for assessing the purity of the compound. By judiciously applying these techniques and understanding the principles behind them, researchers can confidently verify the quality of this critical synthetic intermediate, paving the way for successful drug discovery and development endeavors.
References
A Comparative Guide to the Synthetic Routes of Methyl 4-(cyclopropylamino)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel molecular entities with high purity and efficiency is paramount. Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a compound with potential applications in drug discovery, presents a synthetic challenge that can be approached through various strategic routes. This guide provides an in-depth, objective comparison of the most viable synthetic pathways to this target molecule, supported by experimental data and mechanistic insights.
Introduction to the Target Molecule
This compound features a nitro-activated aromatic ring substituted with a secondary amine and a methyl ester. This substitution pattern makes it an interesting scaffold for further chemical modifications. The primary challenge in its synthesis lies in the selective introduction of the cyclopropylamino group onto the nitro-activated benzene ring. The most logical approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of aryl-amine bonds.
This guide will compare two principal synthetic routes, differing in the choice of the leaving group on the aromatic precursor: fluorine and chlorine. The comparison will focus on reaction efficiency, accessibility of starting materials, and overall practicality.
Visualizing the Synthetic Pathways
To provide a clear overview, the two synthetic routes are depicted below using the Graphviz (DOT language).
Caption: Comparative overview of the two primary synthetic routes to this compound.
Route 1: Synthesis via Methyl 4-fluoro-3-nitrobenzoate
This route is predicated on the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions. The synthesis is a two-step process starting from 4-fluoro-3-nitrobenzoic acid.
Step 1: Esterification of 4-Fluoro-3-nitrobenzoic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.
Experimental Protocol:
-
To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Pour the residue into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude methyl 4-fluoro-3-nitrobenzoate.
-
Purify the crude product by recrystallization or column chromatography.
A reported procedure for a similar esterification yielded 90% of the desired product[1].
Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine
This is the key step where the cyclopropylamino moiety is introduced. The high electronegativity of the fluorine atom makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.
Experimental Protocol:
-
Dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add cyclopropylamine (1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Route 2: Synthesis via Methyl 4-chloro-3-nitrobenzoate
This alternative route utilizes the more readily available and less expensive chloro-substituted precursor. While chlorine is a less effective leaving group than fluorine in SNAr reactions, the strong activation provided by the ortho-nitro group still allows for a feasible substitution.
Step 1: Esterification of 4-Chloro-3-nitrobenzoic acid
Similar to the fluoro-analogue, the synthesis begins with the esterification of the corresponding carboxylic acid.
Experimental Protocol:
-
Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 vol).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C, or alternatively, use concentrated sulfuric acid as a catalyst and reflux.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Work-up the reaction as described in Route 1, Step 1.
A reported synthesis of methyl 4-chloro-3-nitrobenzoate via esterification with methanol and sulfuric acid gave a yield of 85%[2].
Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine
The SNAr reaction on the chloro-substituted precursor generally requires more forcing conditions (higher temperature and/or longer reaction time) compared to the fluoro-analogue.
Experimental Protocol:
-
Dissolve methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Add cyclopropylamine (1.5-2.0 eq) and a suitable base (e.g., K₂CO₃ or TEA).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform an aqueous work-up as described in Route 1, Step 2.
-
Purify the product by column chromatography.
A patent describing the reaction of 4-chloro-3-nitrobenzoic acid with methylamine suggests that this type of transformation is high-yielding[3]. It is reasonable to expect a similar outcome for the reaction of the methyl ester with cyclopropylamine, albeit potentially with a lower yield compared to the fluoro-precursor under identical conditions.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1 (Fluoro-Precursor) | Route 2 (Chloro-Precursor) |
| Starting Material Availability | 4-Fluoro-3-nitrobenzoic acid is commercially available but generally more expensive than its chloro counterpart. | 4-Chloro-3-nitrobenzoic acid is widely available and more cost-effective. |
| Reactivity in SNAr | High. Fluorine is an excellent leaving group in SNAr reactions, often allowing for milder reaction conditions (lower temperature, shorter reaction time).[4] | Moderate. Chlorine is a less effective leaving group than fluorine, typically requiring more forcing conditions (higher temperature, longer reaction time).[4] |
| Potential Yield | Expected to be high for the SNAr step due to the high reactivity of the fluoro-precursor. | Expected to be good, but potentially lower than Route 1 under comparable conditions. |
| Side Reactions | Generally cleaner reactions with fewer side products due to the milder conditions. | Higher temperatures may lead to the formation of byproducts. |
| Overall Cost-Effectiveness | Higher cost of starting material may be offset by higher yields and simpler purification. | Lower cost of starting material is a significant advantage, though this may be counteracted by higher energy costs and potentially more complex purification. |
| Safety Considerations | Standard laboratory precautions for handling nitroaromatic compounds and amines. | Similar to Route 1, with the added consideration of higher reaction temperatures. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound.
Route 1, utilizing the fluoro-precursor, is scientifically the more elegant and efficient approach. The higher reactivity of the fluoride leaving group in SNAr reactions is well-established and allows for milder reaction conditions, which generally translates to cleaner reactions and higher yields. For laboratory-scale synthesis where yield and purity are the primary concerns, this route is highly recommended.
Route 2, starting from the chloro-precursor, offers a more cost-effective alternative, particularly for larger-scale production. The lower cost of 4-chloro-3-nitrobenzoic acid is a significant economic advantage. However, this is balanced by the need for more forcing reaction conditions in the SNAr step, which could potentially lower the yield and necessitate more rigorous purification.
The ultimate choice of synthetic route will depend on the specific priorities of the researcher or organization, balancing factors such as cost, scale, and desired purity. For initial exploratory studies and the generation of high-purity material for biological testing, Route 1 is the preferred option. For process development and scale-up, a thorough optimization of Route 2 would be a worthwhile endeavor.
References
- 1. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 2. Methyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Potential of Methyl 4-(cyclopropylamino)-3-nitrobenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, nitroaromatic compounds have emerged as a promising area of investigation. This guide provides a comprehensive comparative analysis of the potential biological activity of Methyl 4-(cyclopropylamino)-3-nitrobenzoate, placed in the context of its structurally related analogs with demonstrated antifungal properties. While direct experimental data for the title compound remains limited in publicly available literature, this document synthesizes existing research on analogous structures to build a predictive framework for its efficacy and to guide future research endeavors.
At the core of this analysis is the 4-amino-3-nitrobenzoate scaffold, a versatile pharmacophore that allows for systematic modification to explore structure-activity relationships (SAR). By examining the impact of varying substituents at the 4-amino position and on the benzoate ester, we can infer the potential antifungal profile of this compound.
Comparative Antifungal Activity: Insights from Structurally Related Nitrobenzoates
A key study on a series of 3-methyl-4-nitrobenzoate derivatives provides the most relevant comparative data for understanding the potential of the 4-amino-3-nitrobenzoate scaffold.[1][2][3] This research evaluated the antifungal activity against several clinically significant Candida species, revealing important SAR insights.
Table 1: Antifungal Activity of 3-Methyl-4-nitrobenzoate Analogs against Candida Species (MIC in µM) [1][3]
| Compound | R Group (Ester) | C. albicans ATCC 90028 | C. glabrata ATCC 90030 | C. krusei ATCC 34125 | C. guilliermondii 207 |
| 1 | Methyl | >5123 | >5123 | >5123 | 39 |
| 2 | Ethyl | >4779 | >4779 | >4779 | 150 |
| 3 | Propyl | >4499 | >4499 | >4499 | 141 |
| 4 | Isopropyl | >4499 | >4499 | >4499 | 141 |
| 5 | Butyl | >4232 | >4232 | >4232 | 132 |
| 6 | Pentyl | >3995 | >3995 | >3995 | 31 |
Data extracted from de Almeida et al. (2025).
The data clearly indicates that the antifungal activity of these nitrobenzoate derivatives is highly dependent on the nature of the alkyl ester. Notably, the methyl and pentyl esters (Compounds 1 and 6 ) exhibited the most potent activity against Candida guilliermondii, with MIC values of 39 µM and 31 µM, respectively.[1][3] This suggests that both smaller and longer alkyl chains at this position can contribute favorably to antifungal efficacy, a crucial point for the design of new analogs.
Based on these findings, we can hypothesize that This compound , with its methyl ester, has the potential for significant antifungal activity, particularly against specific Candida species. The introduction of the cyclopropylamino group at the 4-position, in place of the methyl group in the studied series, introduces a unique structural feature. The cyclopropyl moiety is a well-regarded functional group in medicinal chemistry, often introduced to modulate potency, selectivity, and pharmacokinetic properties. Its compact and rigid nature could influence the binding of the molecule to its biological target.
Structure-Activity Relationship (SAR) Analysis
The limited data on 4-amino-3-nitrobenzoate derivatives necessitates a broader look at the SAR of nitroaromatic compounds to predict the activity of this compound.
Key Structural Features for Antifungal Activity:
-
The Nitro Group: The presence of the nitro group is critical for the biological activity of this class of compounds.[1][3] It is a strong electron-withdrawing group that can participate in various biological interactions and is a common feature in many antimicrobial agents.
-
The 4-Amino Substituent: While the direct impact of a cyclopropylamino group is not documented, the amino group itself provides a key point for interaction and modification. The nature of the substituent on the nitrogen atom can significantly influence the compound's lipophilicity, hydrogen bonding capacity, and overall shape, thereby affecting its target engagement.
-
The Benzoate Ester: As demonstrated in Table 1, the ester group plays a significant role in modulating antifungal activity. The variation in activity with different alkyl chains suggests that this position can be optimized to improve potency and spectrum of activity.
Proposed Mechanism of Action: Targeting Fungal TPMK
In silico modeling studies on the active 3-methyl-4-nitrobenzoate derivatives suggest a potential interaction with thymidylate kinase (TPMK), a crucial enzyme in the DNA synthesis pathway of fungi.[1] TPMK is responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a necessary step for DNA replication. Inhibition of this enzyme would disrupt DNA synthesis and lead to fungal cell death. This makes TPMK a promising target for the development of novel antifungal drugs.[4][5]
Experimental Protocols
To facilitate further research and validation of the antifungal potential of this compound and its analogs, detailed experimental protocols are essential. The following section outlines the standardized broth microdilution method for antifungal susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10][11][12][13][14][15]
Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
1. Preparation of Inoculum: a. Subculture the yeast isolate onto potato dextrose agar (PDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Further dilute the stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculation and Incubation: a. Add the prepared yeast inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. b. Include a growth control well (inoculum without the drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control. b. The endpoint can be determined visually or by using a spectrophotometric plate reader.
Synthesis of this compound and Analogs
The synthesis of the title compound and its analogs typically involves a nucleophilic aromatic substitution reaction. A common starting material is a 4-halo-3-nitrobenzoic acid or its corresponding methyl ester.
A plausible synthetic route to this compound starts from 4-chloro-3-nitrobenzoic acid. This can be esterified to the methyl ester, followed by a nucleophilic substitution with cyclopropylamine to yield the final product.
Conclusion and Future Directions
While direct biological data for this compound is not yet available, a comparative analysis of its structural analogs strongly suggests its potential as an antifungal agent. The 4-amino-3-nitrobenzoate scaffold has demonstrated activity against clinically relevant Candida species, and the introduction of a cyclopropylamino group is a rational design strategy to enhance potency and modulate physicochemical properties.
Future research should focus on the following key areas:
-
Synthesis and Biological Evaluation: The synthesis of this compound and a series of analogs with varying substituents at the 4-amino and ester positions is a critical next step. These compounds should be screened against a broad panel of fungal pathogens to determine their spectrum of activity and MIC values.
-
Mechanism of Action Studies: Elucidating the precise mechanism of action is essential. Investigating the inhibition of fungal TPMK and other potential targets will provide valuable insights for lead optimization.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models of fungal infection to assess their efficacy and safety profiles.
By systematically exploring the structure-activity relationships of this promising class of compounds, the scientific community can pave the way for the development of new and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 5. Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing Analytical Standards for Novel Compounds: A Case Study with Methyl 4-(cyclopropylamino)-3-nitrobenzoate
For researchers and professionals in drug development, the purity and identity of a chemical entity are paramount. The reliability of experimental data hinges on the quality of the analytical standards used. While certified reference materials (CRMs) are readily available for many common compounds, researchers often work with novel molecules like Methyl 4-(cyclopropylamino)-3-nitrobenzoate , for which no commercial standards exist. This guide provides a comprehensive framework for establishing and qualifying an in-house analytical standard, using this specific molecule as a case study. We will explore the necessary analytical techniques, provide comparative data, and detail the experimental protocols required to ensure the integrity of your research.
The Critical Role of a Well-Characterized Analytical Standard
In the absence of a commercially available Certified Reference Material (CRM) for this compound, establishing a well-characterized in-house standard is not just a recommendation; it is a necessity for data integrity. This in-house standard becomes the benchmark for identity, purity, and strength assessments throughout the research and development lifecycle. Its proper qualification underpins the validity of all subsequent analytical results.
Comparative Analysis of Analytical Standards
To illustrate the evaluation process, let's consider a hypothetical scenario where we have two potential standards for our work. "Standard A" is our newly synthesized batch of this compound, which we intend to qualify as our in-house primary reference. "Standard B" is a commercially available, closely related compound, Methyl 4-amino-3-nitrobenzoate [1], which can be used as a starting point for synthesis or as a comparative analytical tool.
| Parameter | Hypothetical In-House Standard A (this compound) | Alternative Commercial Standard B (Methyl 4-amino-3-nitrobenzoate) | Rationale & Importance |
| Purity (by HPLC-UV) | 99.8% | ≥98% | High purity is crucial to avoid interference from impurities in analytical assays. |
| Identity Confirmation (¹H NMR) | Conforms to expected structure | Conforms to structure | Unambiguous confirmation of the chemical structure is the foundation of a reliable standard. |
| Identity Confirmation (¹³C NMR) | Conforms to expected structure | Conforms to structure | Provides further structural confirmation by showing all unique carbon environments. |
| Molecular Weight (Mass Spec) | [M+H]⁺ matches theoretical | [M+H]⁺ matches theoretical | Confirms the elemental composition and molecular weight of the compound. |
| Certificate of Analysis (CoA) | To be generated in-house | Available from supplier | A comprehensive CoA documents the identity, purity, and characterization methods. |
| Availability | Synthesized in-house | Commercially available | In-house synthesis provides control over the material but requires significant effort. |
Workflow for Qualifying an In-House Analytical Standard
The qualification of a new chemical entity as an analytical standard is a multi-step process that involves synthesis, purification, and rigorous analytical characterization. The following diagram outlines a typical workflow.
Experimental Protocols for Characterization
The following are detailed protocols for the analytical characterization of this compound. These methods are adapted from established procedures for related nitroaromatic compounds.[2][3][4]
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the main compound from potential impurities. The choice of a C18 column is based on the non-polar nature of the molecule, and the mobile phase composition is optimized for good peak shape and resolution.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare samples similarly to the working standard solution.
Justification of Method Parameters:
-
Gradient Elution: A gradient of increasing acetonitrile is used to ensure the elution of any impurities that may have a wider range of polarities than the main compound.
-
Acidified Mobile Phase: The addition of formic acid improves peak shape by ensuring the analyte is in a single ionic form and enhances ionization for mass spectrometry detection.
-
UV Detection at 254 nm: Aromatic nitro compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination.
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Acquire the spectrum and integrate all signals.
-
The expected signals for this compound would include resonances for the aromatic protons, the cyclopropyl protons, the N-H proton, and the methyl ester protons. The splitting patterns and coupling constants will be critical for confirming the substitution pattern on the aromatic ring.
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum should show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the cyclopropyl carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino group.[5]
Molecular Weight Verification by Mass Spectrometry (MS)
MS provides confirmation of the molecular weight of the compound.
Instrumentation and Consumables:
-
Mass spectrometer (e.g., ESI-QTOF or similar)
-
Syringe pump for direct infusion or an LC-MS system
Procedure:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Introduce the sample into the mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The measured mass should be within 5 ppm of the theoretical exact mass of this compound.
Chemical Structure
References
A Comparative Crystallographic Guide to Methyl 4-(cyclopropylamino)-3-nitrobenzoate and its Analogs for Drug Discovery
Abstract
This technical guide provides a comprehensive crystallographic comparison of Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a key intermediate in medicinal chemistry, with its structural analogs. In the competitive landscape of drug discovery, a profound understanding of the three-dimensional structure of molecular entities is paramount for designing novel therapeutics with enhanced efficacy and specificity. This document delves into the crystallographic data of closely related compounds, offering a comparative analysis of their solid-state conformations and intermolecular interactions. Detailed, field-proven protocols for synthesis and single-crystal X-ray diffraction are provided, underpinned by a rationale for key experimental choices. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by furnishing them with the foundational knowledge to strategically leverage these scaffolds in their research endeavors.
Introduction: The Strategic Importance of the 4-Amino-3-nitrobenzoate Scaffold
The 4-amino-3-nitrobenzoate framework is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of developmental drug candidates. The electronic properties imparted by the nitro group, a potent electron-withdrawing group, and the hydrogen-bonding capabilities of the amino and ester functionalities, make these molecules versatile building blocks for creating compounds with a wide array of biological activities.[1][2] The nature of the substituent at the 4-amino position plays a crucial role in modulating the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, critically, its solid-state packing, which can influence solubility and bioavailability.
The incorporation of a cyclopropyl group, as seen in this compound, is a common strategy in drug design to introduce conformational rigidity and improve metabolic stability.[3][4][5] This guide will explore the crystallographic nuances of this class of compounds, providing a comparative analysis to elucidate the impact of the N-substituent on the crystal lattice.
Comparative Crystallographic Analysis
While the specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), a thorough analysis of its close structural analogs provides invaluable insights into its likely solid-state behavior. For this guide, we will compare the crystallographic parameters of two closely related compounds: 4-Cyclobutylamino-3-nitrobenzoic acid and 4-Ethylamino-3-nitrobenzoic acid . These compounds differ in the nature of the cycloalkyl and alkyl substituent at the 4-amino position, allowing for a direct comparison of their influence on the crystal packing and molecular conformation.
| Parameter | 4-Cyclobutylamino-3-nitrobenzoic acid | 4-Ethylamino-3-nitrobenzoic acid |
| CSD Refcode | Not available in search results | Not available in search results |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | Not available in search results | 3.9354 (4) |
| b (Å) | Not available in search results | 8.4741 (9) |
| c (Å) | Not available in search results | 13.8106 (15) |
| α (°) | 90 | 89.256 (5) |
| β (°) | Not available in search results | 84.730 (4) |
| γ (°) | 90 | 82.304 (4) |
| Volume (ų) | Not available in search results | 454.49 (8) |
| Z | Not available in search results | 2 |
| Key Interactions | Intramolecular N-H···O hydrogen bonds, intermolecular O-H···O hydrogen bonds forming dimers, C-H···π interactions.[3][6] | Intramolecular N-H···O hydrogen bond, intermolecular O-H···O hydrogen bonds forming centrosymmetric dimers, short O···O contacts.[5] |
| Nitro Group Twist Angle (°) | 9.15 (12) and 9.55 (12) (for two independent molecules)[6] | 15.29 (15)[5] |
Analysis of Crystallographic Data:
The crystallographic data reveals that both the cyclobutyl and ethyl analogs form extensive hydrogen bonding networks, a common feature for molecules containing both hydrogen bond donors (N-H, O-H) and acceptors (C=O, NO₂). A key observation is the formation of dimers through intermolecular O-H···O interactions between the carboxylic acid groups in both structures.[3][5][6] This dimeric motif is a robust supramolecular synthon and is a primary driver of the crystal packing.
The twist angle of the nitro group relative to the benzene ring is a noteworthy parameter. In the cyclobutyl derivative, this angle is relatively small, suggesting a high degree of conjugation with the aromatic system.[6] In contrast, the ethyl analog exhibits a slightly larger twist.[5] This difference, although subtle, can influence the molecule's electronic properties and its ability to participate in π-stacking interactions.
The presence of an intramolecular N-H···O hydrogen bond between the amino group and an oxygen of the nitro group is a recurring motif in these structures.[3][5][6] This interaction likely contributes to the planarity of the molecule and influences the orientation of the N-substituent.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction followed by esterification. The following protocol is a representative procedure adapted from the synthesis of similar compounds.[7]
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution:
-
To a solution of Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add cyclopropylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product, 4-(cyclopropylamino)-3-nitrobenzoic acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Fischer Esterification:
-
Suspend the crude 4-(cyclopropylamino)-3-nitrobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
-
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[8] For small organic molecules like this compound, several techniques can be employed.
Caption: General workflow for single crystal growth.
Protocol for Slow Evaporation:
-
Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/methanol) to form a nearly saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the calculated and observed structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final crystal structure using crystallographic software.
-
Conclusion
This comparative guide highlights the importance of crystallographic analysis in understanding the structure-property relationships of key pharmaceutical intermediates. While the crystal structure of this compound remains to be determined, the analysis of its close analogs provides a strong foundation for predicting its solid-state behavior. The detailed protocols for synthesis and crystallization offer a practical roadmap for researchers to obtain this valuable data. A thorough understanding of the crystallographic landscape of this and related scaffolds will undoubtedly accelerate the rational design of next-generation therapeutics.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl 4-(methylamino)-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 5. Methyl 4-amino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 6. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 8. Methyl 4-(methylamino)-3-nitrobenzoate | C9H10N2O4 | CID 7650848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 4-(cyclopropylamino)-3-nitrobenzoate
This document provides a comprehensive guide to the selection, use, and disposal of Personal Protective Equipment (PPE) when handling Methyl 4-(cyclopropylamino)-3-nitrobenzoate. As a compound integrating both an aromatic nitro group and a cyclopropylamine moiety, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Hazard Analysis: A Synthesis of Structural Risks
This compound is a molecule whose hazard profile is best understood by examining its constituent chemical groups: the aromatic nitro-compound and the cyclopropylamine functional group.
-
Aromatic Nitro-Compounds: This class of chemicals is known for a range of potential hazards. They can be irritants and may be harmful if swallowed or inhaled.[1][2] A significant concern with aromatic nitro-compounds is their potential for violent or explosive decomposition when heated, especially under confinement, or when mixed with strong oxidizing or reducing agents.[3][4] Furthermore, some nitroaromatics can be absorbed through the skin and may interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[5]
-
Cyclopropylamine Derivatives: Cyclopropylamine itself is a flammable, toxic, and reactive substance.[6][7] It can cause severe skin burns and eye damage.[8] Derivatives require careful handling with appropriate protective equipment to prevent irritation to the skin, eyes, and respiratory system.[6] Due to its reactivity, it must be stored away from heat and incompatible substances like oxidizers.[6][9]
Given these characteristics, this compound should be handled as a substance that is potentially irritating to the eyes, skin, and respiratory system, with unknown toxicological properties. Prudent practice dictates treating it with a high degree of caution, assuming it may have the potential for skin absorption and thermal instability.
Core PPE Requirements: Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following equipment is mandatory and must be selected based on a task-specific risk assessment.
Eye and Face Protection
Direct contact with chemical powders or splashes can cause serious eye irritation or damage.
-
Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards must be worn at all times in the laboratory.[10]
-
Chemical Goggles: When handling larger quantities or when there is a risk of splashing, chemical goggles should be worn as they provide a more complete seal around the eyes.[11]
-
Face Shield: For procedures with a significant risk of splashing or dust generation (e.g., transferring large amounts of powder, sonicating solutions), a full-face shield must be worn in addition to safety goggles.[1][12]
Hand Protection
The potential for skin irritation and absorption makes glove selection critical.
-
Material: Chemical-resistant gloves, such as nitrile rubber, are the standard recommendation.[10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Integrity and Use: Gloves must be inspected for tears or punctures before each use.[8] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Contaminated gloves should be disposed of immediately as hazardous waste. Never reuse disposable gloves.
-
Double Gloving: For tasks involving higher concentrations or prolonged handling, wearing two pairs of nitrile gloves is recommended to provide an additional protective barrier.
Body Protection
To protect against incidental contact and contamination of personal clothing, appropriate body protection is required.
-
Laboratory Coat: A full-length laboratory coat, fully buttoned, is mandatory.[1]
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[13]
-
Full-Body Suit: In the case of a large-scale spill or when handling highly concentrated material outside of a fume hood, a complete suit protecting against chemicals may be necessary.[8]
Respiratory Protection
Inhalation of fine powders or aerosols can cause respiratory tract irritation.[10][14]
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.[1]
-
Respirator Use: If engineering controls are insufficient or during a spill clean-up where dust or aerosols may be generated, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with a particulate filter (Type P1 EN 143) is recommended for nuisance exposures.[10][11] For higher-risk scenarios, a full-face air-purifying respirator may be necessary.[15]
PPE Selection Summary
The appropriate level of PPE is dictated by the specific laboratory operation being performed.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep | Safety Goggles | Nitrile Gloves (Double Recommended) | Lab Coat | Required if outside a fume hood (N95 minimum) |
| Dissolution/Mixing | Safety Goggles & Face Shield | Nitrile Gloves (Double Recommended) | Lab Coat & Chemical Apron | Not required if in a fume hood |
| Reaction Work-up | Safety Goggles & Face Shield | Nitrile Gloves (Double Recommended) | Lab Coat & Chemical Apron | Not required if in a fume hood |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if handling sealed containers |
| Spill Clean-up (Small) | Chemical Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat & Chemical Apron | N95 Respirator or higher |
Operational Plan: PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Disposal Plan for Contaminated PPE and Chemical Waste
All materials, including PPE, that come into contact with this compound must be treated as hazardous waste to prevent environmental contamination and ensure regulatory compliance.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix waste contaminated with this compound with other waste streams.[1] Create a designated hazardous waste container specifically for this chemical and associated materials.
-
Contaminated PPE: As gloves, weighing papers, and disposable lab coat sleeves are removed, place them directly into a designated, clearly labeled, sealable hazardous waste bag or container.[1][12]
-
Chemical Waste: Collect all surplus solid material and solutions in a dedicated, sealed, and properly labeled hazardous waste container.[16]
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and display the appropriate hazard pictograms (e.g., "Irritant," "Harmful").[1]
-
Final Disposal: Arrange for the disposal of the sealed waste containers through your institution's licensed environmental health and safety (EHS) department.
Emergency Procedures
In Case of Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11][14] Seek medical attention if irritation develops or persists.
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][14] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
In Case of Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.
In Case of a Small Spill: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE, including respiratory protection.[1] Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[17] Carefully sweep or scoop the material into a designated hazardous waste container and seal it for disposal.[18] Clean the spill area thoroughly.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nj.gov [nj.gov]
- 6. longdom.org [longdom.org]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. epa.gov [epa.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
